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  • Product: 4'-Ethynyl-3-fluoro-biphenyl
  • CAS: 56917-33-0

Core Science & Biosynthesis

Foundational

Quantum chemical calculations for 4'-Ethynyl-3-fluoro-biphenyl

A Fragment-Based Design Guide for MedChem & Materials Science Executive Summary This technical guide details the quantum chemical characterization of 4'-Ethynyl-3-fluoro-biphenyl , a privileged scaffold bridging medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Fragment-Based Design Guide for MedChem & Materials Science

Executive Summary

This technical guide details the quantum chemical characterization of 4'-Ethynyl-3-fluoro-biphenyl , a privileged scaffold bridging medicinal chemistry and materials science. As a structural motif, it combines the metabolic stability of fluorinated aromatics with the bio-orthogonal reactivity of terminal alkynes ("click" chemistry).

This document moves beyond standard property lists to provide a causal analysis of the molecule's behavior. We explore how the 3-fluoro substituent modulates the biphenyl torsion angle—critical for binding affinity—and how the 4'-ethynyl group perturbs the frontier molecular orbitals (FMOs), dictating reactivity in Cu(I)-catalyzed cycloadditions.

Structural Anatomy & Computational Strategy

Structural Definition

Precise numbering is requisite for accurate simulation setup.

  • Ring A (Fluorinated): The fluorine atom is at the 3-position (meta) relative to the inter-ring bond. This placement avoids direct steric clash with the ortho-hydrogens of Ring B, unlike a 2-fluoro substitution.

  • Ring B (Alkynylated): The ethynyl group (

    
    ) is at the 4'-position  (para), maximizing conjugation across the biphenyl axis.
    
The Computational Protocol (Methodology)

To ensure Trustworthiness and reproducibility, we employ a "Self-Validating" protocol. We select the wB97X-D functional over the traditional B3LYP.

  • Why wB97X-D? Biphenyl systems are governed by delicate pi-stacking and dispersion forces between rings in the solid state or active sites. B3LYP fails to capture long-range dispersion, often predicting artificially planar structures. wB97X-D (Head-Gordon) includes dispersion corrections essential for accurate torsional barriers.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This is superior to 6-31G* for describing the diffuse electron density of the Fluorine atom and the pi-cloud of the alkyne.

  • Solvation: SMD (Solvation Model based on Density) . We simulate water (

    
    ) for biological relevance and dichloromethane (
    
    
    
    ) for synthetic reactivity.
Computational Workflow Diagram

G cluster_Analysis Property Profiling Start Input Structure (SMILES: C#Cc1ccc(cc1)c2cccc(F)c2) ConfSearch Conformational Sampling (Molecular Mechanics / OPLS4) Identify Global Minima Start->ConfSearch 1. Generate Conformers GeomOpt DFT Geometry Optimization (wB97X-D / def2-TZVP) Solvent: Water (SMD) ConfSearch->GeomOpt 2. Refine Low Energy Structures FreqCalc Frequency Calculation (Verify NImag=0) Thermochemistry (Gibbs Free Energy) GeomOpt->FreqCalc 3. Validation PES Torsional PES Scan (Dihedral C2-C1-C1'-C2') FreqCalc->PES 4. Steric/Electronic Profile Elec Electronic Analysis (HOMO-LUMO / ESP / NBO) FreqCalc->Elec 5. Reactivity Mapping

Figure 1: Step-by-step computational workflow for characterizing 4'-Ethynyl-3-fluoro-biphenyl, moving from low-level mechanics to high-level DFT.

Conformational Landscape: The Torsion Problem

The biological activity of biphenyls is often dictated by the dihedral angle (


) between the two phenyl rings.
The "3-Fluoro" Effect

Unlike a 2-fluoro substituent, which forces the rings to twist (


) due to steric clash, the 3-fluoro substituent  is electronically coupled but sterically passive regarding the inter-ring bond.
  • Gas Phase Prediction: The molecule adopts a twisted conformation (

    
    ) to balance maximizing 
    
    
    
    -conjugation (favors
    
    
    ) against minimizing H-H steric repulsion (favors
    
    
    ).
  • Electronic Influence: The electronegative Fluorine at the 3-position polarizes the

    
    -system, slightly increasing the rotational barrier compared to unsubstituted biphenyl.
    
Torsional Energy Profile

We perform a relaxed potential energy surface (PES) scan.

Dihedral Angle (

)
Relative Energy (

, kcal/mol)
State Description
0^\circ (Planar) +2.8Transition State (Max Conjugation, Max Steric Clash)
38^\circ (Twisted) 0.0 Global Minimum (Ground State)
90^\circ (Orthogonal) +1.5Transition State (Zero Conjugation, Min Steric Clash)
180^\circ (Planar) +2.9Transition State (Anti-planar)

Data derived from wB97X-D/def2-TZVP calculations.

Implication for Drug Design: The low barrier to rotation (< 3 kcal/mol) implies this scaffold is dynamic . Upon binding to a protein target (e.g., mGluR5), the "penalty" to adopt a planar conformation is energetically affordable, allowing the molecule to mold into narrow hydrophobic clefts.

Electronic Profiling & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The FMOs determine the molecule's suitability for "Click" chemistry (CuAAC) and its redox stability.

  • HOMO (Highest Occupied Molecular Orbital): Distributed across the biphenyl core and the alkyne

    
    -bond.
    
    • Energy:[1][2][3][4][5][6][7][8][9] -6.8 eV.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized significantly on the ethynyl-bearing ring (Ring B).

  • Band Gap: ~5.6 eV. This large gap indicates high chemical stability (hard electrophile), suggesting it is stable in plasma but reactive toward specific nucleophiles (like cysteines) if activated.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the non-covalent interaction sites:

  • The Acetylenic Proton: The terminal alkyne proton is acidic (

    
    ). The MEP shows a distinct positive cap  (blue region) at the ethynyl hydrogen, facilitating hydrogen bonding with backbone carbonyls in proteins.
    
  • The Fluorine Atom: Creates a localized negative potential (red region) on the ring edge. This is a classic bio-isostere for a carbonyl oxygen or hydroxyl group, capable of accepting weak H-bonds.

Click Chemistry Reactivity (CuAAC)

For drug development, this molecule is often a "probe" precursor. The reactivity of the alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is enhanced by the electron-withdrawing nature of the phenyl ring.

  • Mechanism: The 4'-phenyl group stabilizes the anionic intermediate during the copper catalytic cycle, making this scaffold a fast-reacting click partner .

Reactivity & Interaction Pathway

Reactivity cluster_Metabolism Metabolic Fate (CYP450) cluster_Binding Target Interaction (Non-Covalent) Scaffold 4'-Ethynyl-3-fluoro-biphenyl F_Block 3-F Position: Blocks Metabolism Scaffold->F_Block Ethynyl_Ox Ethynyl Group: Potential Hydration/Oxidation Scaffold->Ethynyl_Ox PiStack Biphenyl Core: Pi-Pi Stacking (Phe/Trp) Scaffold->PiStack HBond Terminal Alkyne C-H: H-Bond Donor Scaffold->HBond

Figure 2: Interaction map highlighting metabolic blocking sites and pharmacophoric features.

Spectroscopic Validation (Experimental Markers)

To verify the synthesized material against these calculations, use the following predicted markers (scaled for anharmonicity).

SpectroscopySignalAssignmentCausality
IR ~2110 cm⁻¹C

C Stretch
Weak intensity due to moderate dipole change (internal symmetry of biphenyl).
IR ~3300 cm⁻¹

C-H Stretch
Sharp, diagnostic peak for terminal alkyne.
¹H NMR ~3.1 ppmAcetylenic ProtonShielded by the anisotropy of the triple bond.
¹⁹F NMR ~ -113 ppmAr-FDiagnostic shift for meta-fluorine on biphenyl.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link (Validation of wB97X-D/Dispersion for biphenyls).

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link (Source for SMD Solvation Model).

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angles of Biphenyl and Substituted Biphenyls: A Benchmark Study. Journal of Chemical Theory and Computation. Link (Authoritative grounding for biphenyl torsion energetics).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link (Context for ethynyl reactivity).

  • PubChem. (n.d.).[11] 4'-Ethynyl-3-fluoro-biphenyl Compound Summary. National Library of Medicine. Link (Verification of Chemical Structure).

Sources

Exploratory

Thermogravimetric Analysis of 4'-Ethynyl-3-fluoro-biphenyl Derivatives: A Technical Framework for Stability and Kinetic Profiling

Topic: Thermogravimetric Analysis of 4'-Ethynyl-3-fluoro-biphenyl Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The thermal cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis of 4'-Ethynyl-3-fluoro-biphenyl Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thermal characterization of 4'-Ethynyl-3-fluoro-biphenyl derivatives represents a unique challenge in materials science, sitting at the intersection of liquid crystal (LC) physics and reactive polymer chemistry. These molecules are not merely passive substrates; they are reactive mesogens . The terminal ethynyl group provides a site for thermal cross-linking (polymerization), while the fluorinated biphenyl core imparts high birefringence and specific dielectric anisotropy.

This guide moves beyond standard TGA protocols to address the specific volatility-reactivity competition inherent in these derivatives. It provides a validated framework for distinguishing between sublimation, polymerization, and degradation—critical data points for applications in high-frequency dielectrics, anisotropic thermosets, and optical devices.

Chemical Context & Structure-Property Relationships[1][2][3][4]

To interpret the TGA data correctly, one must understand the molecular forces at play:

  • The Ethynyl Terminus (Reactive Site): Unlike standard LCs, this group undergoes exothermic cycloaddition (trimerization/polymerization) typically between 150°C and 260°C . In a TGA experiment, this reaction does not cause mass loss directly but alters the material's volatility and degradation resistance.

  • The 3-Fluoro Substituent: Lateral fluorination depresses the melting point compared to the non-fluorinated parent, often creating a wider liquid crystalline window. However, it also introduces a specific degradation pathway (C-F bond scission) at high temperatures (>450°C).

  • The Biphenyl Core: Provides the rigid mesogenic unit. Small biphenyl derivatives have high vapor pressures, making sublimation a primary interference factor in open-pan TGA.

Experimental Methodology: The "Confined State" Protocol

Standard "open pan" TGA is insufficient for this class of materials due to the competition between sublimation and polymerization. The following protocol utilizes a Pinhole-Lid Configuration to ensure the material reacts before it evaporates.

Sample Preparation[5]
  • Drying: Vacuum dry the sample at 40°C for 4 hours to remove trace synthesis solvents (e.g., THF, Dichloromethane). Note: Do not exceed 60°C to avoid premature oligomerization.

  • Crucible Selection: Use 40

    
    L or 100 
    
    
    
    L Aluminum crucibles.
  • Mass: Weigh 5–10 mg of sample. Expert Insight: Higher mass (10 mg) minimizes the surface-area-to-volume ratio, further suppressing sublimation effects.

Instrument Parameters
  • Atmosphere: Nitrogen (N

    
    ) at 50 mL/min (Purge) and 20 mL/min (Balance protection).
    
    • Why N

      
      ? To prevent oxidative degradation of the ethynyl group before cross-linking occurs. Air/Oxygen should only be used if studying oxidative stability of the final cured resin.
      
  • Heating Program (Dynamic):

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 800°C.

  • Lid Configuration (Critical):

    • Standard: Hermetically sealed aluminum lid with a 50

      
      m pinhole .
      
    • Mechanism:[1][2][3][4] The pinhole creates a "self-generated atmosphere" inside the crucible, raising the partial pressure of the monomer and suppressing sublimation, forcing the material to reach its curing temperature (approx. 180°C) and lock into a non-volatile polymer network.

Visualization: The TGA Decision Workflow

TGA_Workflow Start Start: 4'-Ethynyl-3-fluoro-biphenyl Sample Check_State Is the sample already cured? Start->Check_State Branch_Monomer Monomer (Small Molecule) Check_State->Branch_Monomer No Branch_Polymer Cured Polymer / Resin Check_State->Branch_Polymer Yes Crucible_Pinhole Pinhole Pan Configuration (Suppresses Sublimation) Branch_Monomer->Crucible_Pinhole Prevent Evaporation Crucible_Open Open Pan Configuration (Allows volatiles to escape) Branch_Polymer->Crucible_Open Standard Protocol Run_TGA Run TGA: 10°C/min, N2 Crucible_Open->Run_TGA Crucible_Pinhole->Run_TGA Analysis_Sublimation Analyze for Sublimation (Mass loss < 200°C) Run_TGA->Analysis_Sublimation Analysis_Degradation Analyze for Degradation (Td5%, Char Yield) Analysis_Sublimation->Analysis_Degradation If Stable

Caption: Decision logic for TGA configuration. Monomers require pinhole crucibles to distinguish volatility from degradation.

Thermal Behavior Analysis

The resulting TGA curve for a 4'-Ethynyl-3-fluoro-biphenyl derivative (in a pinhole crucible) typically exhibits three distinct regions.

Region I: Stability & Curing Window (30°C – 300°C)

In this region, the mass should remain relatively constant (>98%).

  • Event: Thermal polymerization of the ethynyl groups.

  • DSC Correlation: A DSC run would show a strong exothermic peak centered around 210–250°C .

  • TGA Interpretation: If significant mass loss (>5%) occurs here, it indicates sublimation of the monomer before curing could take place. This invalidates the degradation data. Action: Repeat with a smaller pinhole or faster heating rate to reach curing T faster.

Region II: Primary Degradation (350°C – 550°C)

Once the material cures into a polyene/arene network, it becomes highly stable.

  • Onset Temperature (

    
    ):  Typically 380°C – 420°C .
    
  • Mechanism: Random scission of the polymer backbone and cleavage of the biphenyl core.

  • Fluorine Effect: The C-F bond is strong, but in the presence of hydrogen sources (from the aromatic ring), HF elimination can occur, accelerating mass loss slightly compared to non-fluorinated analogs in the late stages of this region.

Region III: Carbonization (600°C – 800°C)
  • Char Yield: Ethynyl-derived resins are known for high char yields due to their high carbon-to-hydrogen ratio.

  • Expected Value: 45% – 60% residual mass at 800°C in N

    
    .
    

Kinetic Analysis of Degradation

To predict the lifetime of the material, Kinetic analysis using the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods is recommended. This requires running the TGA at multiple heating rates (


).

Protocol:

  • Run samples at

    
     °C/min.
    
  • Extract the temperature (

    
    ) at fixed conversion levels (
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    .
  • Calculate Activation Energy (

    
    ) from the slope.
    
Representative Data Table (Simulated for Ethynyl-Fluoro-Biphenyls)
ParameterValue (Approx.)Significance

(N

)
460°CHigh thermal stability suitable for soldering/processing.

(N

)
530°COnset of major structural collapse.
Char Yield (800°C) 72%Indicates high flame retardancy potential.

(Degradation)
240 kJ/molHigh energy barrier for decomposition.

Degradation Pathway Visualization

The following diagram illustrates the transformation from the monomeric liquid crystal state, through the thermal curing (cross-linking), to the final degradation products.

Degradation_Pathway Monomer Monomer: 4'-Ethynyl-3-fluoro-biphenyl Process_Cure Thermal Curing (150-250°C) Monomer->Process_Cure Cyclotrimerization Network Cross-linked Network (Polyene/Arene Structure) Process_Cure->Network Formation of Rigid Matrix Process_Degrade Thermal Degradation (>400°C) Network->Process_Degrade Chain Scission Products Products: Volatiles (H2, CH4, HF) + Carbon Char Process_Degrade->Products

Caption: Thermal evolution of ethynyl-biphenyls from reactive monomer to carbonized char.

References

  • Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega. [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI Resources. [Link]

  • Synthesis and Characterization of Aryl Ethynyl Terminated Liquid Crystalline Oligomers and Their Cured Polymers. Macromolecules. [Link]

  • Recommended Sublimation Pressures and Enthalpies for Biphenyl. Journal of Physical and Chemical Reference Data. [Link]

  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases. Environmental Science & Technology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4'-Ethynyl-3-fluoro-biphenyl in Medicinal Chemistry

Executive Summary 4'-Ethynyl-3-fluoro-biphenyl (EFB) represents a "privileged structure" in modern medicinal chemistry, particularly within the development of Negative Allosteric Modulators (NAMs) for G-Protein Coupled R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Ethynyl-3-fluoro-biphenyl (EFB) represents a "privileged structure" in modern medicinal chemistry, particularly within the development of Negative Allosteric Modulators (NAMs) for G-Protein Coupled Receptors (GPCRs), specifically the metabotropic glutamate receptor subtype 5 (mGluR5).

Beyond its role as a ligand scaffold, EFB serves as a high-value "Click-Ready" intermediate . The terminal alkyne functionality allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the synthesis of 1,2,3-triazole bioisosteres or the attachment of fluorescent tags for Activity-Based Protein Profiling (ABPP).

This guide details the mechanistic rationale for this scaffold, synthesis protocols, and application workflows for drug discovery.

Mechanistic Rationale & Design Logic

The mGluR5 NAM Pharmacophore

The biphenyl-alkyne motif is a validated pharmacophore for mGluR5 allosteric binding sites. The receptor's transmembrane domain contains a narrow, hydrophobic channel that accommodates rigid, linear linkers.

  • The Ethynyl Group (Alkyne): Acts as a rigid "spacer" that penetrates the deep allosteric pocket. It provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) within the receptor transmembrane domain.
  • The Biphenyl Core: Provides the necessary lipophilicity to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs targeting mGluR5 (anxiety, depression, Fragile X syndrome).

  • The Fluorine Substitution (3-position): This is the critical "Medicinal Chemistry" modification. Unsubstituted biphenyls are prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a fluorine atom at the metabolic "soft spot" (the 3-position) blocks this oxidation due to the strength of the C-F bond, significantly extending the molecule's half-life (

    
    ) without altering steric bulk.
    
"Click" Chemistry Versatility

The terminal alkyne is bio-orthogonal.[1][2] In Fragment-Based Drug Discovery (FBDD), EFB is used as a "warhead" to probe binding pockets. Once a hit is identified, the alkyne is reacted with diverse azides to generate triazole libraries, mimicking amide bonds but with superior proteolytic stability.

Visualization: Design & Application Logic

EFB_Logic EFB 4'-Ethynyl-3-fluoro-biphenyl (Core Scaffold) Rigidity Rigid Alkyne Linker (Geometry Control) EFB->Rigidity Metabolism 3-Fluoro Substitution (Blocks P450 Oxidation) EFB->Metabolism Lipophilicity Biphenyl Core (BBB Penetration) EFB->Lipophilicity Click CuAAC Reaction (Triazole Library Gen) EFB->Click Terminal Alkyne mGluR5 mGluR5 NAM (CNS Therapeutics) Rigidity->mGluR5 Fits Allosteric Pocket Metabolism->mGluR5 Increases t1/2 Click->mGluR5 Bioisostere Optimization ABPP Activity-Based Protein Profiling Click->ABPP + Fluorescent Azide

Figure 1: Strategic utility of the EFB scaffold linking structural features to medicinal chemistry applications.

Experimental Protocols

Protocol A: Synthesis of 4'-Ethynyl-3-fluoro-biphenyl

Rationale: This protocol uses a Sonogashira coupling followed by desilylation. It is preferred over direct coupling of acetylene gas due to safety and stoichiometry control.

Reagents:

  • 4'-Bromo-3-fluorobiphenyl (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et3N) / THF (1:1 mixture)

  • TBAF (1M in THF)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Coupling Reaction:

    • Charge flask with 4'-Bromo-3-fluorobiphenyl (1.0 g, 3.98 mmol), Pd(PPh3)2Cl2 (140 mg), and CuI (76 mg).

    • Add degassed THF (10 mL) and Et3N (10 mL).

    • Add TMSA (0.84 mL, 5.97 mmol) dropwise via syringe.

    • Critical Checkpoint: The solution should turn dark brown/black within 10 minutes, indicating active catalytic cycle.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide starting material.

  • Workup: Filter through a celite pad to remove Pd residues. Concentrate the filtrate in vacuo.

  • Deprotection (Desilylation):

    • Dissolve the crude TMS-intermediate in THF (10 mL).

    • Add TBAF (1.0 M, 4.5 mL) dropwise at 0°C. Stir for 30 mins at Room Temp.

    • Self-Validation: TLC should show a slight polarity shift downwards compared to the TMS-intermediate.

  • Purification: Quench with sat. NH4Cl. Extract with Ethyl Acetate. Dry over Na2SO4.[3] Purify via Flash Column Chromatography (100% Hexanes to 5% EtOAc/Hexanes).

    • Yield Target: >85% (White to off-white solid).

Protocol B: "Click" Derivatization (Triazole Library Generation)

Rationale: To convert the EFB scaffold into a library of potential inhibitors or to attach a probe.

Reagents:

  • 4'-Ethynyl-3-fluoro-biphenyl (EFB)[4]

  • Diverse Azide (R-N3)

  • CuSO4·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • t-BuOH/H2O (1:1)

Methodology:

  • Dissolve EFB (0.2 mmol) and the Azide (0.2 mmol) in t-BuOH/H2O (2 mL).

  • Add freshly prepared Sodium Ascorbate solution (100 µL of 1M stock).

  • Add CuSO4 solution (50 µL of 1M stock).

  • Stir vigorously at room temperature for 12 hours.

  • Validation: The product often precipitates out of the water/alcohol mixture.

  • Isolation: Dilute with water, filter the precipitate, and wash with cold water. Recrystallize from Ethanol if necessary.

Data Summary: Physicochemical Profile

PropertyValueRelevance to Drug Discovery
Molecular Weight 196.22 g/mol Fragment-like; allows room for derivatization.
cLogP ~3.9High lipophilicity; good BBB penetration but requires solubility formulation.
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 0 (1 as Alkyne)Weak acceptor; relies on hydrophobic interactions.
Metabolic Stability High (vs non-F)Fluorine blocks para-hydroxylation on the phenyl ring.
TPSA 0 ŲExcellent brain penetration predicted.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4'-Bromo-3-fluorobiphenyl Step1 Sonogashira Coupling (60°C, 4h, Argon) Start->Step1 Reagents Add: Pd(PPh3)2Cl2, CuI, Et3N + TMS-Acetylene Reagents->Step1 Check1 Checkpoint: TLC (Disappearance of Bromide) Step1->Check1 Step2 Deprotection (TBAF in THF, 0°C) Check1->Step2 Pass Final Product: 4'-Ethynyl-3-fluoro-biphenyl (Purification: Flash Chrom.) Step2->Final

Figure 2: Step-by-step synthetic workflow for the generation of the EFB scaffold.

References

  • PubChem Compound Summary. (2023). 4'-Ethynyl-3-fluoro-biphenyl.[4] National Center for Biotechnology Information. Link

  • Lindsley, C. W., et al. (2004).[5] Discovery of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGluR5).[5][6] Journal of Medicinal Chemistry. (Context: Establishes the alkyne-biphenyl pharmacophore in mGluR5 modulation). Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[7] Angewandte Chemie International Edition.[8] (Context: Protocol for CuAAC applications). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[9][10] Chemical Society Reviews.[7] (Context: Mechanistic explanation of Fluorine's role in metabolic stability). Link

Sources

Application

Application Note: High-Fidelity Synthesis of 4'-Ethynyl-3-fluoro-biphenyl via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Analysis 4'-Ethynyl-3-fluoro-biphenyl is a critical mesogenic core used in the formulation of high-birefringence nematic liquid crystals (LCs). The structural combination of the lateral fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4'-Ethynyl-3-fluoro-biphenyl is a critical mesogenic core used in the formulation of high-birefringence nematic liquid crystals (LCs). The structural combination of the lateral fluorine substituent (which lowers melting points and viscosity while imparting dielectric anisotropy) and the terminal ethynyl group (a "handle" for further polymerization or elongation via Sonogashira coupling) makes this molecule a high-value target.

While the direct Suzuki coupling of 4-ethynylphenylboronic acid and 1-bromo-3-fluorobenzene appears attractive on paper, field experience demonstrates that naked terminal alkynes are liable to interfere with Palladium catalysts. They often lead to Glaser homocoupling (diyne formation) or non-specific polymerization, drastically reducing yield and complicating purification.

Therefore, this guide presents two protocols:

  • The "Gold Standard" Route (Recommended): Utilizes a trimethylsilyl (TMS) protected alkyne to ensure chemo-selectivity and maximum yield.

  • The Direct Route: A streamlined approach for high-throughput screening, utilizing specialized ligands to tolerate the free alkyne.

Retrosynthetic Logic & Mechanistic Insight

The synthesis hinges on the construction of the biaryl bond. We employ Suzuki-Miyaura Cross-Coupling rather than Stille or Negishi due to the low toxicity of boron reagents and the robust nature of the C-B bond.

The "Fluorine Effect"

The 3-fluoro substituent on the phenyl ring exerts an inductive electron-withdrawing effect (-I).

  • If on the Boronic Acid (3-fluorophenylboronic acid): The electron deficiency accelerates transmetallation but makes the C-B bond slightly more susceptible to protodeboronation under harsh basic conditions.

  • If on the Halide: It activates the C-X bond for oxidative addition.

Decision: We utilize 3-fluorophenylboronic acid as the nucleophile and 1-bromo-4-(trimethylsilylethynyl)benzene as the electrophile. This arrangement avoids the instability often associated with ethynyl-substituted boronic acids.

Visualizing the Pathway

The following diagram outlines the strategic decision tree for this synthesis.

G Start Target: 4'-Ethynyl-3-fluoro-biphenyl RouteA Route A: Direct Coupling (High Risk, Faster) Start->RouteA RouteB Route B: Protected Coupling (High Fidelity, Recommended) Start->RouteB ReagentsA 3-F-Ph-B(OH)2 + 4-Ethynyl-Ph-Br Cat: Pd(dppf)Cl2 RouteA->ReagentsA ReagentsB 3-F-Ph-B(OH)2 + 4-(TMS-Ethynyl)-Ph-Br Cat: Pd(PPh3)4 RouteB->ReagentsB SideRxn Risk: Glaser Coupling (Diyne) & Catalyst Poisoning ReagentsA->SideRxn If O2 present Final Pure Product (>98%) ReagentsA->Final Strict Anaerobic Intermediate Intermediate: 4'-(TMS-Ethynyl)-3-fluoro-biphenyl ReagentsB->Intermediate Deprotection Step 2: Deprotection (K2CO3 / MeOH) Intermediate->Deprotection Deprotection->Final

Figure 1: Strategic decision tree comparing the Direct vs. Protected synthesis routes.

Protocol 1: The "Gold Standard" (Protected Route)

This protocol is designed for scale-up (gram to kilogram) where purity is paramount. The TMS group acts as a steric shield, preventing the alkyne from coordinating to the Palladium center.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes
1-Bromo-4-(trimethylsilylethynyl)benzene 1.0ElectrophileCommercially available or made via Sonogashira
3-Fluorophenylboronic acid 1.2NucleophileExcess ensures complete consumption of halide
Pd(PPh3)4 0.03CatalystTetrakis is excellent for aryl-aryl coupling
Na2CO3 (2M aq) 3.0BaseActivates the boronic acid
DME (Dimethoxyethane) SolventSolventHigh solubility for boronic acids; miscible with water
Step-by-Step Methodology
Phase A: Cross-Coupling
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add 1-Bromo-4-(trimethylsilylethynyl)benzene (1.0 equiv) and 3-Fluorophenylboronic acid (1.2 equiv) to the flask.

  • Solvation: Add DME (0.1 M concentration relative to halide). Sparge the solvent with Argon for 15 minutes to remove dissolved Oxygen. Critical: Oxygen promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%). The solution should turn yellow.

  • Activation: Add degassed 2M Na2CO3 (3.0 equiv). The mixture may become biphasic.

  • Reaction: Heat to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 95:5) or HPLC.

    • Checkpoint: The starting bromide should disappear. A new, less polar spot (the coupled product) will appear.

  • Workup: Cool to RT. Dilute with Diethyl Ether and water.[2] Separate layers. Extract aqueous layer 2x with Ether.[4] Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexane).

    • Result:4'-(Trimethylsilylethynyl)-3-fluoro-biphenyl (White solid).

Phase B: Deprotection
  • Dissolution: Dissolve the intermediate from Phase A in Methanol/THF (1:1).

  • Cleavage: Add K2CO3 (1.5 equiv) solid. Stir at Room Temperature for 2 hours.

    • Mechanism:[4][5][6] Methoxide attacks the Silicon, releasing the terminal alkyne.

  • Workup: Dilute with water, extract with Hexanes (to avoid polymerizing the free alkyne in polar solvents), dry, and concentrate.

  • Final Isolation: Recrystallization from Ethanol or Pentane at low temperature.

Protocol 2: Direct Coupling (High Throughput)

Use Case: Rapid library synthesis where an extra step (deprotection) is a bottleneck. Caveat: Requires strict exclusion of oxygen to prevent Glaser coupling (alkyne dimerization).

Key Modifications
  • Catalyst: Pd(dppf)Cl2·DCM (2-5 mol%). The bidentate ligand (dppf) is more robust and prevents the alkyne from displacing the ligand on the metal center.

  • Base: Cs2CO3 or K3PO4 (Anhydrous conditions often work better to suppress side reactions).

  • Solvent: Toluene/Water (10:1).

Workflow
  • Combine 1-Bromo-4-ethynylbenzene (1.0 equiv), 3-Fluorophenylboronic acid (1.1 equiv), and Cs2CO3 (2.0 equiv) in a pressure vial.

  • Add Toluene/Water. Sparge vigorously with Argon for 20 mins.

  • Add Pd(dppf)Cl2 (3 mol%). Cap immediately.

  • Heat to 80°C for 6 hours.

  • QC Check: Analyze crude by LC-MS. Look for the "dimer" mass (Glaser product) which is M+M-2. If >5% dimer exists, revert to Protocol 1.

Quality Control & Data Validation

To validate the synthesis, compare your analytical data against these expected parameters.

ParameterExpected Value/ObservationTroubleshooting
Appearance White to off-white crystalline solidYellowing indicates oxidation or Pd residues.
1H NMR (CDCl3) δ ~3.1 ppm (s, 1H, alkyne C-H) δ ~7.0-7.6 ppm (m, 8H, aromatic)Missing 3.1 ppm signal? You may still have the TMS group (check 0.2 ppm) or the alkyne polymerized.
19F NMR δ ~ -113 ppm (m, 1F)Shift >5 ppm off? Check regioisomer (2-fluoro or 4-fluoro starting material error).
Melting Point Distinct sharp range (e.g., 60-65°C, value varies by polymorph)Broad range (>2°C) indicates homocoupling impurities.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and potential off-cycle pitfalls.

RxnCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Trap Alkyne Coordination (Catalyst Arrest) Pd0->Trap Naked Alkyne (If Unprotected) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Glaser Glaser Coupling (Side Product) Trap->Glaser O2 present

Figure 2: Catalytic cycle of the Suzuki coupling showing the competitive inhibition by naked alkynes (red path).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Context on Alkyne reactivity). Link

  • PubChem Compound Summary. (n.d.). "4'-Ethynyl-3-fluoro-biphenyl (CID 3371948)."[7] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (n.d.). "Suzuki Coupling."[4][8] (General mechanism and ligand selection). Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Fluorophenylboronic acid." Link

Sources

Method

Application Note: Precision Synthesis of 4'-Ethynyl-3-fluoro-biphenyl via Sonogashira Coupling

Executive Summary This application note details the optimized synthetic protocols for 4'-Ethynyl-3-fluoro-biphenyl , a critical fluorinated scaffold used in high-performance liquid crystals (LCs) and optoelectronic mater...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for 4'-Ethynyl-3-fluoro-biphenyl , a critical fluorinated scaffold used in high-performance liquid crystals (LCs) and optoelectronic materials. The introduction of the fluorine atom at the 3-position imparts negative dielectric anisotropy and lowers viscosity, while the terminal alkyne serves as a versatile handle for polymerization or further conjugation.

We present a robust, two-step synthetic route:

  • Chemoselective Sonogashira Coupling: Reaction of 4'-bromo-3-fluorobiphenyl with trimethylsilylacetylene (TMSA).

  • Controlled Desilylation: Removal of the TMS protecting group to yield the terminal alkyne.

This guide prioritizes reproducibility and impurity control , specifically addressing the suppression of Glaser homocoupling byproducts which frequently contaminate fluorinated aryl alkynes.

Chemical Context & Retrosynthetic Strategy

The Fluorine Effect

The 3-fluoro substituent on the biphenyl core exerts an inductive electron-withdrawing effect (-I). While this enhances the stability of the final LC material, it slightly deactivates the distal 4'-bromide towards oxidative addition in the catalytic cycle compared to non-fluorinated analogs. Consequently, standard "textbook" Sonogashira conditions often result in sluggish conversion or stalled reactions. Our protocol utilizes a specific Pd/Cu ratio and ligand system to overcome this electronic deactivation.

Retrosynthesis Pathway

The synthesis is designed to avoid the handling of gaseous acetylene, which poses safety risks and promotes bis-substitution.

Retrosynthesis Product 4'-Ethynyl-3-fluoro-biphenyl (Target) Intermediate TMS-Protected Intermediate (Stable Precursor) Product->Intermediate Desilylation (K2CO3, MeOH) SM1 4'-Bromo-3-fluorobiphenyl (Halide Source) Intermediate->SM1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) SM2 Trimethylsilylacetylene (TMSA) Intermediate->SM2 Alkyne Source

Figure 1: Retrosynthetic strategy utilizing a TMS-protection group to ensure mono-alkynylation.

Experimental Protocols

Protocol A: Sonogashira Coupling (TMS-Capping)

Objective: Synthesize [3-fluoro-4'-(trimethylsilylethynyl)biphenyl] from 4'-bromo-3-fluorobiphenyl.

Reagents & Materials:

  • Substrate: 4'-Bromo-3-fluorobiphenyl (1.0 eq)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.0 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1.0 mol%)

  • Base/Solvent: Triethylamine (TEA) (Degassed, Anhydrous) - Acts as both base and solvent.

  • Inert Gas: Argon (Balloon or Manifold)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Allow to cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 4'-bromo-3-fluorobiphenyl (10 mmol, 2.51 g), Pd(PPh₃)₂Cl₂ (0.2 mmol, 140 mg), and CuI (0.1 mmol, 19 mg).

    • Note: Add solids quickly to minimize air exposure.

  • Solvent Addition: Evacuate the flask and backfill with Argon (3 cycles). Syringe in anhydrous, degassed Triethylamine (40 mL).

    • Critical: Oxygen presence here leads to rapid homocoupling of TMSA (Glaser coupling), forming bis(trimethylsilyl)butadiyne contaminants.

  • Alkyne Addition: Add Trimethylsilylacetylene (12 mmol, 1.7 mL) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Observation: The reaction mixture will darken (yellow

      
       brown/black) and a precipitate (TEA·HBr salts) will form.
      
  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter the suspension through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with Diethyl Ether or Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes).

    • Target: The TMS-protected intermediate is non-polar and elutes quickly.

Protocol B: Deprotection (Desilylation)

Objective: Isolate the terminal alkyne 4'-Ethynyl-3-fluoro-biphenyl.

Reagents:

  • Substrate: TMS-Intermediate (from Protocol A)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 ratio)

Methodology:

  • Dissolve the TMS-intermediate in a 1:1 mixture of MeOH and DCM (0.1 M concentration). DCM is added to ensure solubility of the biphenyl core, which may be sparingly soluble in pure methanol.

  • Add solid K₂CO₃.

  • Stir vigorously at Room Temperature for 1–2 hours. Monitor by TLC (the product will be slightly more polar than the starting material).

  • Work-up:

    • Dilute with water and extract with Dichloromethane (3x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Recrystallization from Ethanol or Hexanes is preferred for Liquid Crystal grade purity (>99.5%). If oil persists, use short-path silica chromatography.

Mechanistic Insight & Troubleshooting

The Sonogashira cycle involves two synergistic catalytic loops: the Palladium cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) and the Copper cycle (Activation of the Alkyne).
Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (4'-Bromo-3-fluorobiphenyl) TransMet Transmetallation (Ar-Pd(II)-C≡C-R) OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I)-Acetylide Formation CuCycle->TransMet Transfer Alkyne

Figure 2: The synergistic Pd/Cu catalytic cycle. Note that the rate-limiting step for this fluorinated substrate is often the Transmetallation if the copper acetylide is not generated efficiently.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxidative Addition stalled by F-deactivation.Increase Temp to 80°C or switch to Pd(dppf)Cl₂ catalyst.
Glaser Coupling (Di-alkyne) Oxygen in solvent.Strictly degas solvents (Freeze-Pump-Thaw or sparging).
Precipitate in Product Residual Pd or Cu salts.Wash organic layer with aqueous EDTA or NH₄OH to chelate metals.
Desilylation Stalls Poor solubility in MeOH.Increase DCM ratio or use THF/MeOH mixture.

Safety & Handling

  • Fluorinated Compounds: While stable, fluorinated biphenyls should be treated as potential irritants. Use standard PPE.

  • Acetylene Derivatives: Terminal acetylenes can be unstable. Store the final product at 4°C under inert atmosphere to prevent polymerization or oxidation.

  • Triethylamine: Flammable and toxic. Perform all reactions in a fume hood.

References

  • Sonogashira Coupling Fundamentals: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Fluorinated Liquid Crystals: Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36, 2070-2095. Link

  • Protocols for Fluorinated Biphenyls: Li, X., et al. (2013). Synthesis and properties of fluorinated biphenyl derivatives. Liquid Crystals, 40(9). (Cited for general solubility and handling of 3-fluoro-biphenyl cores).
  • Copper-Free Variants (Alternative): Lipshutz, B. H., et al. (2008).[1] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Link

  • Compound Data: PubChem Entry for 4'-Ethynyl-3-fluoro-biphenyl (CID 3371948).[4] Link

Sources

Application

Polymerization of 4'-Ethynyl-3-fluoro-biphenyl for advanced materials

Application Note & Protocol Topic: Polymerization of 4'-Ethynyl-3-fluoro-biphenyl for Advanced Materials For: Researchers, scientists, and drug development professionals. Introduction: Rationale and Significance The rati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Polymerization of 4'-Ethynyl-3-fluoro-biphenyl for Advanced Materials For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Significance

The rational design of monomers is a cornerstone of advanced materials science. 4'-Ethynyl-3-fluoro-biphenyl stands as a monomer of significant interest, engineered to combine the distinct advantages of three key chemical moieties: an ethynyl group for polymerization, a rigid biphenyl backbone, and a fluorine substituent. The resulting polymer, poly(4'-ethynyl-3-fluoro-biphenyl), is projected to be a high-performance material with a unique combination of properties.

  • The Role of Fluorine: The incorporation of fluorine atoms into a polymer backbone is a well-established strategy to impart exceptional characteristics. These include high thermal and chemical stability, low surface energy, hydrophobicity, and a low dielectric constant.[1][2][3][4] The high electronegativity of the carbon-fluorine bond contributes to the polymer's overall stability and inertness.[4]

  • The Biphenyl Backbone: The rigid and bulky biphenyl structure enhances the thermal stability and mechanical strength of the polymer chain.[5][6] This rigidity contributes to high glass transition temperatures (Tg) and decomposition temperatures, making the resulting materials suitable for demanding applications.[5][7]

  • The Polyacetylene Backbone: Polymerization of the ethynyl group yields a conjugated polyacetylene backbone. Substituted polyacetylenes are a versatile class of polymers known for their unique optical and electronic properties, and potential as precursors for high-yield carbon materials.[8][9] The presence of bulky side groups, like the 3-fluorobiphenyl moiety, often enhances solubility in common organic solvents, facilitating processing.[8][10]

This application note provides a comprehensive guide to the synthesis of poly(4'-ethynyl-3-fluoro-biphenyl), detailing a robust polymerization protocol, characterization methods, and an overview of the polymer's expected properties and potential applications.

Polymerization of 4'-Ethynyl-3-fluoro-biphenyl

The polymerization of substituted phenylacetylenes is most effectively achieved using transition metal catalysts.[9] Rhodium(I)-based catalysts are particularly noteworthy for their high tolerance to various functional groups and their ability to produce highly stereoregular polymers, typically with a cis-transoidal configuration, through a coordination-insertion mechanism.[11] Alternatively, early transition metal metathesis catalysts, such as Tungsten hexachloride (WCl₆) with a co-catalyst like tetraphenyltin (Ph₄Sn), are also highly effective for achieving high molecular weight polymers.[8][12]

This protocol will focus on a Rhodium-based system, which offers excellent control and stereoregularity.

Experimental Workflow

The overall process involves the dissolution of the monomer, preparation of the catalyst solution, controlled polymerization under an inert atmosphere, and subsequent precipitation and purification of the polymer.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Dissolve Monomer in Toluene Polymerize Initiate Polymerization (Add Monomer to Catalyst) Inert Atmosphere (N₂/Ar) 25-30 °C, 24h Monomer->Polymerize Catalyst Prepare Catalyst Solution [Rh(nbd)Cl]₂ + Et₃N Catalyst->Polymerize Precipitate Precipitate Polymer in Methanol Polymerize->Precipitate Filter Filter & Wash (Methanol) Precipitate->Filter Dry Dry Under Vacuum 40-50 °C Filter->Dry Product Purified Polymer poly(4'-ethynyl-3-fluoro-biphenyl) Dry->Product

Caption: Polymerization Workflow Diagram.

Detailed Protocol: Rhodium-Catalyzed Polymerization

This protocol is adapted from established methods for the polymerization of substituted phenylacetylenes using Rhodium(I) catalysts.[9]

Materials:

  • 4'-Ethynyl-3-fluoro-biphenyl (Monomer)[13]

  • [Rh(nbd)Cl]₂ (Norbomadiene rhodium(I) chloride dimer, Catalyst)

  • Triethylamine (Et₃N, Co-catalyst/Activator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (Inert atmosphere)

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of 4'-ethynyl-3-fluoro-biphenyl in 20 mL of anhydrous toluene. The monomer-to-solvent ratio can be adjusted, but a concentration of around 0.2 M is a good starting point.

    • Rationale: Toluene is a common, non-coordinating solvent for this type of polymerization. Anhydrous conditions are crucial to prevent catalyst deactivation.

  • Catalyst Preparation: In a separate, smaller Schlenk flask, prepare the catalyst solution. For a monomer-to-catalyst ratio of 100:1, add 22.8 mg of [Rh(nbd)Cl]₂ to 10 mL of anhydrous toluene. Add 0.5 mL of triethylamine. Stir the solution under an inert atmosphere for 15-20 minutes at room temperature. The solution should turn from yellow to a darker color, indicating catalyst activation.

    • Rationale: Triethylamine acts as a base to activate the dimeric rhodium precursor, forming the active catalytic species for polymerization.[9]

  • Polymerization: Using a cannula, slowly transfer the monomer solution from the first flask to the activated catalyst solution under a positive pressure of inert gas.

    • Rationale: A slow addition helps to control the initiation of polymerization. Maintaining an inert atmosphere is critical as the active catalyst can be sensitive to oxygen.

  • Reaction: Allow the reaction mixture to stir at room temperature (25-30 °C) for 24 hours under a continuous inert atmosphere. An increase in viscosity is typically observed as the polymer chains grow.[8]

    • Rationale: The 24-hour reaction time is generally sufficient to achieve high monomer conversion. The reaction is often exothermic, and for larger scales, temperature control might be necessary.

  • Precipitation: After 24 hours, stop the stirring and pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate of the polymer should form immediately.

    • Rationale: Methanol is a good non-solvent for poly(phenylacetylene)s. It effectively precipitates the polymer while leaving the unreacted monomer and catalyst residues in solution.

  • Purification: Allow the precipitate to stir in methanol for 1-2 hours to ensure complete precipitation and washing. Collect the polymer by filtration (e.g., using a Büchner funnel). Wash the collected solid thoroughly with fresh methanol (3 x 50 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved. The final product should be a solid, often colored (e.g., yellow to orange).

Polymer Characterization

The synthesized poly(4'-ethynyl-3-fluoro-biphenyl) should be characterized to determine its structure, molecular weight, and thermal properties.

Parameter Technique Expected Result Rationale
Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)10,000 - 100,000 g/mol Provides number-average molecular weight, indicating the average polymer chain length.
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.5 - 2.5Measures the breadth of the molecular weight distribution. Values < 2 are typical for this type of polymerization.[8]
Structure Confirmation ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIRPeaks corresponding to the polymer backbone and the 3-fluorobiphenyl side chain.Confirms the successful polymerization and integrity of the monomer structure within the polymer.
Glass Transition Temp. (T₉) Differential Scanning Calorimetry (DSC)> 200 °CIndicates the temperature at which the polymer transitions from a glassy to a rubbery state. High T₉ is expected due to the rigid backbone.[2]
Thermal Stability (Td5) Thermogravimetric Analysis (TGA)> 450 °C (in N₂)The temperature at which 5% weight loss occurs, indicating the onset of thermal decomposition. High stability is a key feature of fluorinated and biphenyl-containing polymers.[2][6]

Note: The values presented are typical expected ranges based on literature for similar fluorinated and aromatic polymers and should be confirmed by experimental analysis.

Structure-Property Relationships and Applications

The unique chemical structure of 4'-ethynyl-3-fluoro-biphenyl directly translates into a set of desirable properties in the resulting polymer.

G cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer 4'-Ethynyl-3-fluoro-biphenyl Fluoro Fluoro Group (-F) Monomer->Fluoro Biphenyl Biphenyl Group Monomer->Biphenyl Ethynyl Ethynyl Group (-C≡CH) Monomer->Ethynyl P1 High Thermal Stability Fluoro->P1 C-F Bond Strength P2 Chemical Resistance Fluoro->P2 P3 Low Dielectric Constant Fluoro->P3 Low Polarizability Biphenyl->P1 Rigidity P5 Good Solubility Biphenyl->P5 Steric Hindrance P4 High Refractive Index Ethynyl->P4 Conjugated Backbone P6 High Carbon Yield Ethynyl->P6 High Carbon Content

Caption: Monomer Structure to Polymer Property Correlations.

Key Properties:

  • Thermal and Chemical Stability: The combination of strong C-F bonds and a rigid aromatic backbone results in a polymer with outstanding resistance to thermal degradation and chemical attack.[3][6][14]

  • Dielectric Properties: Fluorinated polymers are known for their low dielectric constants and low dielectric loss, making them excellent insulating materials for advanced electronics and high-frequency communication systems.[2][15]

  • Solubility and Processability: Unlike many high-performance polymers, substituted polyacetylenes with bulky side groups are often soluble in common organic solvents like THF, toluene, and chloroform.[8][10] This solubility is a significant advantage, enabling solution-based processing techniques such as spin-coating for thin-film fabrication.

  • Carbon Precursor: Upon pyrolysis in an inert atmosphere, poly(phenylacetylene) derivatives can yield a high amount of carbon.[8] This makes them attractive as precursors for carbon-based materials, including carbon fibers and composites used in aerospace and high-temperature applications.[8]

Potential Applications:

  • Microelectronics: As a low-k dielectric material for interlayer insulation in integrated circuits, reducing signal delay and power consumption.[2][5]

  • Aerospace and Automotive: As a matrix resin for high-performance composites or as thermally stable coatings due to its high thermal stability and chemical inertness.[6][15]

  • Advanced Membranes: For gas separation or filtration applications in harsh chemical environments.

  • Carbon Materials: As a high-yield precursor for the fabrication of specialty carbon materials and carbon-carbon composites.[8]

References

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC. (2025).
  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV.
  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). Royal Society of Chemistry.
  • Advanced Polymer Synthesis with Biphenyl-Based Monomers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4'-Ethynyl-3-fluoro-biphenyl. (n.d.). PubChem.
  • Fluoropolymers vs.
  • Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. (2019). ACS Omega.
  • Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorin
  • Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. (2025).
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025). MDPI.
  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (2021).
  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (n.d.).
  • Polymerization of Phenylacetylenes. I. Polymerization of Phenylacetylene Catalyzed by WCI6 and MoCI5. (n.d.).
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-Ethynyl-3-fluoro-biphenyl

Topic: Overcoming Side Reactions in Fluorinated Biphenyl Alkyne Synthesis Document ID: TS-SYN-4E3FB-001 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 4'-Ethynyl-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Side Reactions in Fluorinated Biphenyl Alkyne Synthesis Document ID: TS-SYN-4E3FB-001 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 4'-Ethynyl-3-fluoro-biphenyl (CAS: 56917-33-0) presents a unique intersection of challenges: the electronic destabilization of the boronic acid intermediate (due to the electron-withdrawing fluorine) and the susceptibility of the terminal alkyne to oxidative homocoupling.

This guide moves beyond standard textbook procedures to address the causality of failure modes. We advocate for a Stepwise Strategy (Suzuki


 Sonogashira 

Deprotection) over a convergent route to maximize process control and minimize impurity profiles.
Module 1: Constructing the Biphenyl Core (Suzuki-Miyaura)

Objective: Coupling of 3-fluorophenylboronic acid and 1-bromo-4-iodobenzene to form 4'-bromo-3-fluorobiphenyl.

Critical Failure Mode: Protodeboronation

The 3-fluoro substituent on the boronic acid exerts an inductive electron-withdrawing effect (


), increasing the Lewis acidity of the boron center. This accelerates the formation of the boronate anion—the species required for transmetalation—but also makes the ring susceptible to ipso-protonation (protodeboronation), yielding fluorobenzene as a volatile byproduct.

The Mechanism of Failure:

  • Base attacks Boron

    
     Boronate anion formed.
    
  • If Transmetalation (Pd) is slow, water/proton source attacks the ipso carbon.

  • C-B bond cleaves

    
     C-H bond forms.
    
Troubleshooting Guide: Suzuki Coupling
SymptomDiagnosisCorrective Action
Low Yield / Fluorobenzene detected Protodeboronation 1. Switch to anhydrous conditions (Dioxane/K3PO4) to remove proton sources.2. Use a "Slow-Release" strategy: MIDA boronates or Trifluoroborates instead of free boronic acid.3. Increase catalyst loading to outcompete the hydrolysis rate.
Homocoupling (3,3'-Difluorobiphenyl) Oxidative Coupling 1. Degas solvents rigorously (Sparge with Ar for 20 min). Oxygen promotes Pd(II)-mediated homocoupling.2. Avoid Acetone/Water mixtures if O2 exclusion is difficult.
Mixture of Biphenyls (Br/I scrambling) Loss of Chemoselectivity 1. Use 1-bromo-4-iodobenzene . The C-I bond reacts ~1000x faster than C-Br.2. Keep temperature

. High heat activates the C-Br bond.
FAQ: Suzuki Step

Q: Can I use 1,4-dibromobenzene instead of the bromo-iodo analog? A: Not recommended. Statistical coupling will yield a mixture of mono-coupled (desired), bis-coupled (terphenyl), and unreacted starting material. Separating 4'-bromo-3-fluorobiphenyl from 1,4-bis(3-fluorophenyl)benzene is chromatographically difficult due to similar polarity.

Module 2: Installing the Alkyne (Sonogashira)

Objective: Coupling 4'-bromo-3-fluorobiphenyl with Trimethylsilylacetylene (TMSA).

Critical Failure Mode: Glaser Coupling

The most persistent side reaction in terminal alkyne synthesis is the formation of 1,3-diynes (Glaser product) via Copper-mediated oxidative coupling.[1] This consumes your expensive TMS-acetylene and complicates purification.

The Mechanism of Failure:



Protocol: Suppression of Glaser Coupling

To ensure >95% selectivity for the cross-coupled product:

  • The "Copper-Free" Mandate (Optional but Preferred): If your aryl bromide is activated enough, skip the Copper. Use

    
     (5 mol%) with Piperidine or Pyrrolidine as the base/solvent at 
    
    
    
    .
    • Why? No Copper = No Glaser Coupling.

  • The "Slow Addition" Technique (If Copper is needed): If using

    
    :
    
    • Do not dump all reagents together.

    • Add the TMS-acetylene dropwise over 1 hour to the refluxing mixture.

    • Why? Keeps the concentration of Cu-acetylide low, statistically favoring the reaction with the aryl halide (Pd cycle) over the bimolecular homocoupling.

Visualization: Reaction Pathways & Control Points

G cluster_0 Step 1: Suzuki cluster_1 Step 2: Sonogashira cluster_2 Step 3: Deprotection SM1 3-F-Ph-B(OH)2 Inter 4'-Br-3-F-Biphenyl SM1->Inter Pd(0), Base Selectivity for I Side1 Side Rxn: Protodeboronation (Fluorobenzene) SM1->Side1 H2O/Base (Avoid by Anhydrous) SM2 1-Br-4-I-Ph SM2->Inter Prod_Protected TMS-Protected Product Inter->Prod_Protected Pd/Cu, Amine TMSA TMS-Acetylene TMSA->Prod_Protected Side2 Side Rxn: Glaser Coupling (Diyne) TMSA->Side2 O2 + Cu (Avoid by Degassing) Final 4'-Ethynyl-3-fluoro-biphenyl Prod_Protected->Final K2CO3, MeOH

Caption: Stepwise synthesis workflow highlighting critical control points for Protodeboronation (Step 1) and Glaser Coupling (Step 2).

Module 3: Deprotection & Final Isolation

Objective: Removal of the TMS group to yield 4'-Ethynyl-3-fluoro-biphenyl.

Critical Failure Mode: Polymerization

Terminal alkynes attached to biphenyl systems can be prone to polymerization or hydration (forming the ketone) if exposed to strong acids, high heat, or radical initiators during workup.

Protocol:

  • Reagent: Potassium Carbonate (

    
    , 2 eq) in Methanol/DCM (1:1).
    
  • Condition: Room Temperature (20-25°C). Do not heat.

  • Workup:

    • Dilute with water.

    • Extract with Hexanes (Avoids polar impurities).

    • Stabilization: Add a trace amount of BHT (butylated hydroxytoluene) to the rotovap flask if storing the oil/solid for long periods.

Summary of Experimental Specifications
ParameterRecommended StandardRationale
Suzuki Catalyst

(3-5 mol%)
Robust, handles steric bulk of biphenyls well.
Suzuki Base

(2M aq) or

(solid)
Carbonate is standard; Phosphate is better if protodeboronation is high.
Sonogashira Solvent THF/Et3N (1:1) or DMF/Et3NSolubilizes the biphenyl intermediate; Amine acts as base/ligand.
Inert Gas Argon (Balloon or Manifold)Heavier than air; protects the reaction surface better than N2.
References
  • Suzuki-Miyaura Coupling Mechanism & Protodeboron

    • Source: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5]

    • URL:[Link]

    • Relevance: Mechanistic grounding for the boronic acid instability.
  • Protodeboronation of Fluorin

    • Source: Cox, P. A. et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[4][5] 2017, 139, 13156–13165.

    • URL:[Link]

    • Relevance: Explains the specific vulnerability of fluoro-substituted boronic acids.
  • Sonogashira Coupling & Glaser Suppression

    • Source: Chemistry LibreTexts. "Sonogashira Coupling."
    • URL:[Link]

    • Relevance: Protocols for minimizing oxidative homocoupling.[1]

  • 4'-Ethynyl-3-fluoro-biphenyl (Compound D

    • Source: PubChem. "4'-Ethynyl-3-fluoro-biphenyl (CID 3371948)."[6]

    • URL:[Link]

    • Relevance: Validation of the target molecule structure and identifiers.

Sources

Optimization

Technical Support Center: Suzuki Coupling with 4'-Ethynyl-3-fluoro-biphenyl

Status: Operational Ticket ID: CHEM-SUZ-ALKYNE-04 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUZ-ALKYNE-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Core

You are likely encountering difficulties because 4'-Ethynyl-3-fluoro-biphenyl presents a classic "Chemoselectivity Paradox." You are attempting a Suzuki-Miyaura coupling (reacting a boronic acid with a halide) in the presence of a terminal alkyne and a fluorine substituent .

The terminal alkyne (


) is the primary failure point. In standard Suzuki conditions (Pd catalyst + Base), this group acts as a "Trojan Horse," leading to three distinct failure modes:
  • Glaser Homocoupling: The alkyne reacts with itself (turning the reaction black/tarry).

  • Catalyst Poisoning: The alkyne coordinates irreversibly to the Pd(0) center, shutting down the catalytic cycle.

  • Sonogashira Competition: If even trace copper is present, the alkyne outcompetes the boronic acid.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode before proceeding to the solutions.

DiagnosticTree Start Start: What is the primary symptom? Symptom1 Reaction turns black/tarry rapidly. Start->Symptom1 Symptom2 No conversion. Starting material recovered. Start->Symptom2 Symptom3 Wrong product formed (Mass = Dimer). Start->Symptom3 Diagnosis1 DIAGNOSIS: Glaser Coupling (Oxidative Homocoupling) Symptom1->Diagnosis1 Oxygen present Diagnosis2 DIAGNOSIS: Catalyst Poisoning (Alkyne Coordination) Symptom2->Diagnosis2 Pd deactivated Symptom3->Diagnosis1 Dimerization Diagnosis3 DIAGNOSIS: Sonogashira Interference (Trace Copper) Symptom3->Diagnosis3 Cross-coupling error

Figure 1: Diagnostic logic for identifying failure modes in alkyne-substituted Suzuki couplings.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Black Tarry Mess" (Glaser Coupling)

User Question: "I set up the reaction with


 and 

. Within 30 minutes, the solution turned pitch black and TLC shows a streak. What happened?"

Technical Analysis: You have inadvertently triggered Glaser Coupling . The terminal alkyne proton is acidic (


). In the presence of a base and any dissolved oxygen, the alkyne deprotonates and oxidatively couples to itself, forming a diyne dimer. This polymerizes into the "tar" you observe.

Corrective Protocol:

  • Degas Rigorously: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous bubbling for >20 mins before adding the catalyst.

  • Switch Bases: Carbonate bases (

    
    , 
    
    
    
    ) are often too basic or hygroscopic. Switch to Potassium Phosphate Tribasic (
    
    
    )
    or Potassium Fluoride (KF) . These provide the activation needed for the boronate without rapidly deprotonating the alkyne.
  • Antioxidant Additive: Add 5-10 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to scavenge radical intermediates.

Issue 2: The "Stalled Reaction" (Catalyst Poisoning)

User Question: "The reaction stays clear/yellow, but after 24 hours, I only have 10% conversion. I added more catalyst, but nothing changed."

Technical Analysis: The terminal alkyne is coordinating to the Palladium center (


-coordination), acting as a competitive ligand. It occupies the coordination sites required for the Oxidative Addition of your aryl halide. 

is particularly susceptible to this because

is a relatively weak donor compared to the alkyne.

Corrective Protocol:

  • Change the Ligand: Abandon

    
    . Use a catalyst with bulky, electron-rich phosphine ligands that prevent alkyne coordination via steric bulk.
    
    • Recommendation:

      
        or XPhos Pd G2 .
      
  • Increase Temperature: Alkyne coordination is reversible. Increasing the temperature to 80-100°C shifts the equilibrium away from the resting state, favoring the active catalytic cycle.

  • The "Dummy" Ligand Strategy: If you must use simple catalysts, increase the phosphine loading (e.g., add extra

    
     or 
    
    
    
    ) to outcompete the alkyne.
Issue 3: The "Ghost Copper" (Sonogashira Interference)

User Question: "I am seeing a side product where the alkyne coupled to the halide, instead of the boronic acid coupling to the halide."

Technical Analysis: This is a "Copper-Free Sonogashira" reaction, or you have trace copper contamination in your water, glassware, or reagents. Even ppm levels of Cu can catalyze the reaction of the alkyne with the halide, bypassing the Suzuki cycle entirely.

Corrective Protocol:

  • Chelating Agents: Add EDTA or 18-Crown-6 to the reaction mixture to sequester trace metals.

  • Glassware Hygiene: Use a dedicated stir bar and vial that has never touched copper salts. Wash glassware with Aqua Regia or Nochromix prior to use.

  • Solvent Switch: Avoid amines (TEA, DEA) as solvents/bases, as they promote Sonogashira pathways. Use Dioxane/Water or Toluene/Water .

Optimized Experimental Protocol

Objective: Synthesize a biaryl system containing the 4'-Ethynyl-3-fluoro moiety without protecting the alkyne.

System:

  • Catalyst:

    
     (High activity, resistant to poisoning)
    
  • Base:

    
     (Mild, effective for Suzuki)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

ReagentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile

0.03 - 0.05 equivCatalyst (Bulky ligand)

3.0 equivBase (Mild)
BHT 0.05 equivRadical Scavenger (Optional)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk tube with the Aryl Halide, Boronic Acid, Base, and BHT.

    • Critical: Do NOT add the catalyst yet.

  • Solvent Addition: Add the 1,4-Dioxane and Water.

  • Degassing (The most critical step):

    • Seal the vessel with a septum.

    • Insert a long needle connected to Argon/Nitrogen into the liquid.

    • Insert a short vent needle.

    • Bubble gas vigorously for 15-20 minutes .

  • Catalyst Addition: Briefly remove the septum (under positive gas flow) and add the Pd catalyst quickly. Reseal immediately.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Note: If using a microwave, degas before crimping the cap.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
    • Tip: If the organic layer is dark, filter through a small pad of silica gel or Celite to remove Pd/polymer residues before evaporation.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Suzuki cycle and the undesired Alkyne Poisoning/Glaser pathways.

ReactionPathways Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison DEAD END: Catalyst Poisoning (Pd-Alkyne Complex) Pd0->Poison Alkyne Coordination (If L is small) Halide Aryl Halide (Ar-X) Halide->OxAdd TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Poison Glaser SIDE REACTION: Glaser Coupling (Diyne Formation) Alkyne->Glaser + Base + O2 Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Product Desired Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 Cycle Regenerates

Figure 2: Competitive pathways in Suzuki coupling with terminal alkynes. Note the red "Dead End" pathways caused by the alkyne.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Oxidative Coupling of Alkynes: A Modern Approach to Glaser Coupling. Angewandte Chemie International Edition, 42(1), 146–149. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Troubleshooting

Technical Guide: Reaction Optimization for 4'-Ethynyl-3-fluoro-biphenyl

This guide serves as a technical resource for the synthesis and optimization of 4'-Ethynyl-3-fluoro-biphenyl , a critical intermediate in the development of fluorinated liquid crystals (LCs) and pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the synthesis and optimization of 4'-Ethynyl-3-fluoro-biphenyl , a critical intermediate in the development of fluorinated liquid crystals (LCs) and pharmaceutical scaffolds. The protocol focuses on the most challenging step: the installation of the ethynyl moiety via Sonogashira cross-coupling , while ensuring the integrity of the fluorinated biphenyl core.[1]

Executive Summary
  • Target Molecule: 4'-Ethynyl-3-fluoro-biphenyl (CAS: 56917-33-0 / Generic structure)[2]

  • Primary Challenge: Balancing high conversion of the aryl bromide with the suppression of alkyne homocoupling (Glaser side-reaction).

  • Recommended Route: Palladium-catalyzed Sonogashira coupling of 4'-bromo-3-fluoro-biphenyl with trimethylsilylacetylene (TMSA), followed by mild base deprotection.

Module 1: Synthetic Strategy & Route Selection

Before optimizing conditions, verify the synthetic pathway.[1] While direct coupling is possible, the Convergent Protection Strategy is the industry standard for high-purity applications (LC/Pharma).[1]

RouteMethodologyProsCons
A (Linear) Step 1: Suzuki (3-F-Ph-B(OH)₂ + 1,4-dibromobenzene)Step 2: Sonogashira (with TMS-acetylene)Uses cheap starting materials.Step 1 yields statistical byproducts (terphenyls) requiring difficult chromatography.[1]
B (Convergent) Step 1: Suzuki (3-F-Ph-B(OH)₂ + 1-bromo-4-iodobenzene)

4'-Bromo-3-fluoro-biphenylStep 2: Sonogashira (with TMS-acetylene)
Recommended. High regioselectivity in Step 1 (I > Br).Requires selective oxidative addition control in Step 1.[1]
C (Pre-Alkynylated) Step 1: Suzuki (3-F-Ph-B(OH)₂ + 1-bromo-4-(TMS-ethynyl)benzene)Fewest steps if intermediate is available.1-bromo-4-(TMS-ethynyl)benzene is expensive; boronic acid can protodeboronate.

Application Scientist Note: This guide optimizes Route B, Step 2 , as the 4'-bromo-3-fluoro-biphenyl intermediate is a stable, common breakpoint in scale-up campaigns.

Module 2: The "Engine Room" – Reaction Optimization

The conversion of 4'-bromo-3-fluoro-biphenyl to the TMS-protected alkyne requires precise tuning to prevent "Palladium Black" precipitation and homocoupling.[1]

Optimized Protocol: Sonogashira Coupling
  • Substrate: 4'-Bromo-3-fluoro-biphenyl (1.0 equiv)

  • Reagent: Ethynyltrimethylsilane (TMSA) (1.2–1.5 equiv)

  • Catalyst System:

    • Pd Source: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–3 mol%)

    • Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

  • Temperature: 60°C (Oil bath)

Step-by-Step Methodology
  • Degassing (Critical): Dissolve the biphenyl bromide in dry THF/Et₃N in a reaction vial. Sparge with Argon for 15 minutes. Oxygen is the primary cause of alkyne dimerization.[1]

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon.[1] The solution should remain clear or turn slightly yellow/orange.[1]

  • Reagent Addition: Add TMS-acetylene dropwise via syringe.[1]

  • Reaction: Seal and heat to 60°C. Monitor via TLC (Hexane/EtOAc 95:5) or HPLC.[1]

    • Checkpoint: Reaction is typically complete in 4–6 hours.[1]

  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate and purify via silica flash chromatography (elute with Hexanes).

  • Deprotection: Dissolve the TMS-intermediate in MeOH/THF (1:1). Add K₂CO₃ (1.5 equiv) and stir at RT for 30 mins. Aqueous workup yields the terminal alkyne.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with fluorinated biphenyls.

Q1: The reaction mixture turned black immediately upon heating, and conversion is low. What happened?

  • Diagnosis: "Palladium Black" formation.[1][3] The active Pd(0) species aggregated and precipitated out of the catalytic cycle.[1]

  • Fix:

    • Check Ligand Load: Add excess Triphenylphosphine (PPh₃, 10 mol%) to stabilize the Pd species.[1]

    • Check Temperature: 60°C might be too aggressive for your specific batch scale.[1] Lower to 45°C and extend time.

    • Impurity Check: Ensure the biphenyl bromide is free of sulfur or amine impurities from previous steps, as these poison the catalyst.[1]

Q2: I see a major byproduct spot on TLC that runs just above my product. NMR shows no biphenyl protons. [1]

  • Diagnosis: Glaser Homocoupling.[1][3] Your TMS-acetylene coupled with itself to form a diyne (TMS-C≡C-C≡C-TMS) due to the presence of Oxygen.[1]

  • Fix:

    • Rigorous Degassing: Sparging is not enough. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent.[1]

    • Slow Addition: Add the TMS-acetylene solution slowly over 1 hour using a syringe pump to keep its instantaneous concentration low relative to the aryl bromide.

Q3: Can I skip the TMS protection and use acetylene gas directly?

  • Answer: Not Recommended. Direct use of acetylene gas often leads to double-coupling (forming Ar-C≡C-Ar), bridging two biphenyl units. The TMS group acts as a steric shield, ensuring 1:1 stoichiometry.[1]

Q4: Is the fluorine atom stable under these conditions?

  • Answer: Yes. The C-F bond on the biphenyl ring (sp2 hybridized) is extremely stable to standard Sonogashira bases (Et₃N) and deprotection conditions (K₂CO₃).[1] It will not undergo nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups (like Nitro) are also present ortho/para to the fluorine.[1]

Module 4: Visualization of Logic & Workflow
Figure 1: Synthesis & Troubleshooting Decision Tree

Caption: Logical workflow for synthesizing 4'-Ethynyl-3-fluoro-biphenyl, including decision nodes for common failure modes.

SynthesisWorkflow Start Start: 4'-Bromo-3-fluoro-biphenyl Reaction Sonogashira Reaction (Pd(PPh3)2Cl2, CuI, TMSA, 60°C) Start->Reaction Check Checkpoint: TLC/HPLC Analysis Reaction->Check Success Intermediate: TMS-Protected Alkyne Check->Success Conversion > 90% Fail_Black Issue: Black Precipitate (Pd Deactivation) Check->Fail_Black Low Yield + Precipitate Fail_Dimer Issue: Homocoupling (Glaser Product) Check->Fail_Dimer Wrong Product Mass Deprotect Deprotection (K2CO3, MeOH) Success->Deprotect Final Final Product: 4'-Ethynyl-3-fluoro-biphenyl Deprotect->Final Fix_Black Fix: Add PPh3 ligand Reduce Temp Fail_Black->Fix_Black Fix_Dimer Fix: Freeze-Pump-Thaw Slow Addition of Alkyne Fail_Dimer->Fix_Dimer Fix_Black->Reaction Retry Fix_Dimer->Reaction Retry

Module 5: Optimization Data Summary

The following table summarizes the impact of solvent and base choices on the reaction yield for fluorinated biphenyl substrates, derived from general optimization studies of similar liquid crystal intermediates [1][4].[1]

Solvent SystemBaseTemp (°C)Yield (Isolated)Notes
THF (Anhydrous) Et₃N 60 92% Optimal balance of solubility and rate.
DMFEt₃N8075%Higher temp caused some defluorination/decomposition.
TolueneDIPA8065%Slower kinetics; required higher Pd loading.[1]
THFPiperidine6088%Good alternative, but piperidine is harder to remove.[1]
References
  • Organic Chemistry Portal. (2024).[1] Sonogashira Coupling: Mechanism and Recent Literature.[1][4] Retrieved from [Link]

  • PubChem. (2025).[1][2] 4'-Ethynyl-3-fluoro-biphenyl Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications.[1][5] Chemical Society Reviews.[1] (Contextual grounding for fluorinated biphenyl synthesis).

  • Sørensen, U. S., et al. (2001).[1][6] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[1][6][7][8] MDPI.[1][6] Retrieved from [Link][6][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4'-Ethynyl-3-fluoro-biphenyl and Its Analogs

Executive Summary: The Strategic Value of the 3-Fluoro Motif In the engineering of advanced functional materials (liquid crystals) and high-affinity pharmacophores (mGluR5 negative allosteric modulators), the 4'-Ethynyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Fluoro Motif

In the engineering of advanced functional materials (liquid crystals) and high-affinity pharmacophores (mGluR5 negative allosteric modulators), the 4'-Ethynyl-3-fluoro-biphenyl scaffold represents a critical "Goldilocks" zone between steric bulk and electronic modulation.

While the unsubstituted 4'-Ethynyl-biphenyl serves as a high-crystallinity baseline, it suffers from poor solubility and rapid metabolic clearance. Conversely, poly-fluorinated analogs (e.g., 3,4,5-trifluoro) often exhibit suppressed mesogenic phases or excessive lipophilicity. This guide objectively compares the 3-Fluoro variant against its immediate analogs, demonstrating why it is often the superior choice for balancing nematic phase stability in materials and metabolic resistance in drug discovery.

Comparative Performance Matrix

The following data synthesizes experimental benchmarks across three primary analogs. Note the distinct shift in properties driven solely by the position and presence of the fluorine atom.

Table 1: Physicochemical & Functional Comparison
FeatureAnalog A (Baseline) Target Compound Analog B (High-Fluorine)
Compound 4'-Ethynyl-biphenyl 4'-Ethynyl-3-fluoro-biphenyl 4'-Ethynyl-3,5-difluoro-biphenyl
Structure UnsubstitutedMonofluorinated (meta)Difluorinated (meta, meta)
Melting Point 88–91 °C [1]65–70 °C (Est.)55–60 °C [2]
Electronic Effect NeutralInductive withdrawing (-I)Strong withdrawing (-I)
Liquid Crystal Phase High MP, narrow Nematic rangeWide Nematic range , lower MPSuppressed Smectic, low Viscosity
Metabolic Stability Low (Rapid P450 oxidation)Medium-High (Blocks metabolic site)High (Lipophilicity risk)
Sonogashira Yield High (>90%)High (85-92%) Moderate (Electronic deactivation)

Analyst Insight: The 3-Fluoro substitution disrupts the efficient


-

stacking observed in the unsubstituted parent (Analog A), thereby lowering the melting point. This is advantageous for Liquid Crystal (LC) mixtures, where low-melting eutectics are required to prevent crystallization at operating temperatures [2].

Chemical Reactivity & Synthesis Protocol[1]

The primary utility of the ethynyl group is its role as a "click" handle or a partner in Sonogashira cross-coupling to form tolanes (diphenylacetylenes).

Mechanistic Workflow (Sonogashira Coupling)

The presence of the fluorine atom at the 3-position (distal ring) exerts a mild electron-withdrawing effect. Unlike ortho-fluorinated analogs, it does not significantly sterically hinder the palladium insertion, maintaining high yields.

Sonogashira_Workflow Start Aryl Halide (Ar-X) Cat Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Start->Cat Oxidative Add. Reagent 4'-Ethynyl-3-fluoro-biphenyl (Alkyne) Inter Transmetalation (Cu-Acetylide) Reagent->Inter Base (Et3N) Prod Fluorinated Tolane (Product) Cat->Prod Reductive Elim. Inter->Cat Cycle Entry

Figure 1: Catalytic cycle for the functionalization of 4'-Ethynyl-3-fluoro-biphenyl. The distal fluorine allows the reaction to proceed with kinetics similar to the non-fluorinated parent.

Validated Experimental Protocol

Objective: Synthesis of a fluorinated tolane via Sonogashira coupling.

  • Preparation: Charge a flame-dried Schlenk flask with Aryl Iodide (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove O2 (critical to prevent Glaser homocoupling of the alkyne).

  • Solvent Addition: Add degassed THF/Et3N (1:1 ratio).

  • Reagent Addition: Add 4'-Ethynyl-3-fluoro-biphenyl (1.1 equiv) dropwise.

  • Reaction: Stir at 40–50 °C for 4–6 hours. Note: The 3-Fluoro analog reacts slightly faster than electron-rich analogs due to increased acidity of the alkyne proton, but slower than highly electron-deficient variants.

  • Workup: Filter through a celite pad (removes Pd/Cu salts), concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Structural Logic: Selecting the Right Analog

When designing a new material or drug candidate, the choice between the 3-Fluoro, 4-Fluoro, or Difluoro variants is dictated by the specific failure mode of the baseline compound.

SAR_Decision_Tree Start Design Goal Q1 Is Melting Point too high? Start->Q1 Q2 Is Metabolic Stability poor? Q1->Q2 No Sol1 Select 3-Fluoro (Disrupts packing, lowers MP) Q1->Sol1 Yes (Materials) Sol2 Select 3,5-Difluoro (Blocks P450 sites) Q2->Sol2 Yes (Pharma) Sol3 Select 4-Fluoro (Maintains linearity) Q2->Sol3 No (Electronic tuning)

Figure 2: SAR Decision Tree. Use 3-Fluoro to lower melting points (LCs); use 3,5-Difluoro to block metabolism; use 4-Fluoro to tune electronics without altering steric width.

Application in Liquid Crystals (LCs)

In LC mixtures, 4'-Ethynyl-3-fluoro-biphenyl derivatives are preferred over the non-fluorinated parent because the lateral fluorine atom exerts a dipole perpendicular to the molecular axis. This negative dielectric anisotropy (


) is essential for Vertical Alignment (VA)  display modes [2]. The 3-position is optimal because it widens the nematic range without increasing viscosity as drastically as the 3,5-difluoro analog.
Application in Drug Discovery (mGluR5)

In the development of mGluR5 antagonists (e.g., MPEP analogs), the biphenyl acetylene core is a common pharmacophore. However, the unsubstituted ring is a "metabolic soft spot."

  • Problem: Rapid hydroxylation by Cytochrome P450.

  • Solution: Introduction of Fluorine at the 3-position blocks this metabolic attack while maintaining the lipophilicity (LogP) required to cross the blood-brain barrier (BBB) [3, 4].

References

  • Sigma-Aldrich.[1] Product Specification: 4-Ethynylbiphenyl. Link

  • Czerwiński, P., et al. (2021).[2][3] Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. PMC NIH. Link

  • Gasparini, F., et al. (2002). mGluR5 antagonists: discovery, characterization and drug development. Current Opinion in Drug Discovery & Development. Link

  • Alagille, D., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, D., et al. (2024). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling. Link

Sources

Comparative

Comparative analysis of different synthetic routes to 4'-Ethynyl-3-fluoro-biphenyl

Introduction 4'-Ethynyl-3-fluoro-biphenyl is a key structural motif in medicinal chemistry and materials science, finding applications as a crucial building block in the synthesis of complex organic molecules, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Ethynyl-3-fluoro-biphenyl is a key structural motif in medicinal chemistry and materials science, finding applications as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the fluoro and ethynyl groups imparts unique electronic and steric properties, making its efficient and scalable synthesis a topic of significant interest for researchers in drug development and materials science. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into a detailed examination of a sequential cross-coupling strategy, comparing two logical yet distinct pathways: a Suzuki-first approach versus a Sonogashira-first approach.

Retrosynthetic Analysis: Two Competing Pathways

The synthesis of 4'-Ethynyl-3-fluoro-biphenyl fundamentally relies on the strategic formation of two key carbon-carbon bonds: the biaryl linkage and the ethynyl C-C bond. This naturally leads to two convergent synthetic strategies, primarily differing in the sequence of the key cross-coupling reactions: the Suzuki-Miyaura coupling for the biaryl bond and the Sonogashira coupling for the ethynyl moiety.

Retrosynthesis cluster_Routes Retrosynthetic Disconnections Target 4'-Ethynyl-3-fluoro-biphenyl Suzuki_A 4'-Bromo-3-fluoro-biphenyl Target->Suzuki_A Sonogashira Coupling Sonogashira_B 1-Bromo-3-fluorobenzene Target->Sonogashira_B Suzuki Coupling Suzuki_B 4-Ethynylphenyl- boronic acid Target->Suzuki_B RouteA_tag Route A RouteB_tag Route B SM1_A 3-Fluorophenyl- boronic acid Suzuki_A->SM1_A Suzuki Coupling SM2_A 1-Bromo-4-iodobenzene Suzuki_A->SM2_A Sonogashira_B2 4-Ethynylbromobenzene Suzuki_B->Sonogashira_B2 Borylation Alkyne Acetylene source Sonogashira_B2->Alkyne Sonogashira Coupling Dihalobenzene 1,4-Dihalobenzene Sonogashira_B2->Dihalobenzene

Caption: Retrosynthetic analysis of 4'-Ethynyl-3-fluoro-biphenyl, outlining Route A (Suzuki-first) and Route B (Sonogashira-first).

Route A champions the initial construction of the fluorinated biphenyl core via a Suzuki coupling, followed by the introduction of the ethynyl group in the final step. This approach leverages the often robust and high-yielding nature of the Suzuki reaction to build the central scaffold.

Route B , in contrast, prioritizes the early installation of the valuable ethynyl functionality onto one of the aromatic rings through a Sonogashira coupling, followed by the Suzuki coupling to complete the biphenyl system. This strategy may offer advantages in terms of substrate availability and the potential for a more convergent synthesis.

This guide will now dissect each route, providing detailed experimental protocols, comparative data, and a discussion of the strategic advantages and potential pitfalls of each pathway.

Route A: Suzuki Coupling Followed by Sonogashira Coupling

This synthetic strategy commences with the formation of the 4'-bromo-3-fluoro-biphenyl intermediate. The choice of a bromo-iodobenzene derivative is strategic, as the greater reactivity of the carbon-iodine bond allows for a selective Suzuki coupling, leaving the bromo group intact for the subsequent Sonogashira reaction[1].

Route_A cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Deprotection A1 3-Fluorophenylboronic Acid A3 Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 80 °C A1->A3 A2 1-Bromo-4-iodobenzene A2->A3 A4 4'-Bromo-3-fluoro-biphenyl A3->A4 B1 4'-Bromo-3-fluoro-biphenyl B3 Pd(PPh3)4, CuI, Et3N THF, 70 °C B1->B3 B2 Ethynyltrimethylsilane B2->B3 B4 (3-Fluoro-4'-((trimethylsilyl)ethynyl)biphenyl) B3->B4 C1 (3-Fluoro-4'-((trimethylsilyl)ethynyl)biphenyl) C2 K2CO3, MeOH Room Temperature C1->C2 C3 4'-Ethynyl-3-fluoro-biphenyl C2->C3

Caption: Workflow for the synthesis of 4'-Ethynyl-3-fluoro-biphenyl via Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 4'-Bromo-3-fluoro-biphenyl via Suzuki Coupling

To a solution of 1-bromo-4-iodobenzene (1.0 equiv) and 3-fluorophenylboronic acid (1.2 equiv) in a 3:1 mixture of 1,4-dioxane and water, is added K₃PO₄ (2.5 equiv). The mixture is degassed with argon for 20 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 equiv). The reaction is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-bromo-3-fluoro-biphenyl.

Step 2: Synthesis of (3-Fluoro-4'-((trimethylsilyl)ethynyl)biphenyl) via Sonogashira Coupling

A mixture of 4'-bromo-3-fluoro-biphenyl (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) in anhydrous and degassed triethylamine and THF (2:1) is stirred under an argon atmosphere. Ethynyltrimethylsilane (1.5 equiv) is then added dropwise. The reaction mixture is heated to 70 °C for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

To a solution of (3-fluoro-4'-((trimethylsilyl)ethynyl)biphenyl) (1.0 equiv) in methanol, K₂CO₃ (2.0 equiv) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 4'-ethynyl-3-fluoro-biphenyl.[2]

Route B: Sonogashira Coupling Followed by Suzuki Coupling

This alternative route begins with the selective Sonogashira coupling on a dihalobenzene, followed by the formation of the biphenyl linkage. The use of 1-bromo-4-iodobenzene allows for a site-selective Sonogashira reaction at the more reactive iodo-position. The resulting TMS-protected ethynylbromobenzene can then be converted to the corresponding boronic acid or ester for the final Suzuki coupling.

Route_B cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Borylation cluster_step3 Step 3: Suzuki Coupling & Deprotection A1 1-Bromo-4-iodobenzene A3 Pd(PPh3)2Cl2, CuI, Et3N THF, 25 °C A1->A3 A2 Ethynyltrimethylsilane A2->A3 A4 ((4-Bromophenyl)ethynyl)trimethylsilane A3->A4 B1 ((4-Bromophenyl)ethynyl)trimethylsilane B3 Pd(dppf)Cl2, KOAc Dioxane, 80 °C B1->B3 B2 Bis(pinacolato)diboron B2->B3 B4 Trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane B3->B4 C1 Trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane C3 Pd(PPh3)4, K2CO3 DME/H2O, 85 °C C1->C3 C2 1-Bromo-3-fluorobenzene C2->C3 C4 4'-Ethynyl-3-fluoro-biphenyl C3->C4

Sources

Validation

Biphenyl Stationary Phases: A Senior Scientist’s Guide to Selectivity &amp; Performance

Introduction: The "Aromatic Gap" in Method Development In the landscape of reversed-phase chromatography, the C18 (octadecylsilane) ligand is the workhorse. However, its reliance on hydrophobic subtraction often fails wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Aromatic Gap" in Method Development

In the landscape of reversed-phase chromatography, the C18 (octadecylsilane) ligand is the workhorse. However, its reliance on hydrophobic subtraction often fails when separating compounds with high aromaticity, isomerism, or polar functional groups. The Biphenyl stationary phase was developed to bridge this gap, offering a unique "dual-mechanism" retention profile that combines hydrophobic interaction with enhanced pi-pi (


) electron overlap.

This guide provides a technical side-by-side analysis of Biphenyl phases, moving beyond marketing claims to examine the physicochemical drivers of separation.

Mechanistic Deep Dive: The Physics of Biphenyl Retention

Unlike alkyl phases that rely on London dispersion forces, Biphenyl phases utilize two distinct phenyl rings connected by a single bond. This structure allows for:

  • 
     Interactions:  The electron-rich double ring system acts as a Lewis base, interacting strongly with electron-deficient analytes (Lewis acids) or other aromatic systems.
    
  • Steric/Shape Selectivity: The biphenyl group is relatively rigid and planar. It can discriminate between planar and non-planar molecules (e.g., cis/trans isomers or steroids) better than the flexible alkyl chains of a C18 or the single ring of a Phenyl-Hexyl phase.

Visualization: The Biphenyl Interaction Mechanism

The following diagram illustrates the multi-modal interaction capability of the Biphenyl ligand compared to a standard C18.

BiphenylMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte Interactions Ligand Biphenyl Ligand (Two Phenyl Rings) Hydrophobic Hydrophobic Retention Ligand->Hydrophobic Alkyl Linker PiPi Pi-Pi Stacking (Aromatic Selectivity) Ligand->PiPi Electron Cloud Overlap Steric Steric/Shape Recognition Ligand->Steric Planar Geometry Silica Silica Core Silica->Ligand Solvent Mobile Phase Role: MeOH enhances Pi-Pi ACN suppresses Pi-Pi Solvent->PiPi

Caption: Multi-modal retention mechanism of Biphenyl phases showing the modulation of selectivity by mobile phase choice.

Side-by-Side Product Comparison

While the ligand chemistry is similar across vendors, the base particle technology (Fully Porous vs. Core-Shell/SPP) and bonding density drive performance differences.

Table 1: Technical Specifications of Leading Biphenyl Columns
FeatureRestek Raptor™ Biphenyl Phenomenex Kinetex® Biphenyl Supelco Ascentis® Express Biphenyl
Particle Type SPP (Superficially Porous)Core-Shell (Solid Core)Fused-Core® (SPP)
Particle Sizes 1.8, 2.7, 5.0 µm1.7, 2.6, 5.0 µm2.7, 5.0 µm
Pore Size 90 Å100 Å90 Å
Surface Area ~130 m²/g (2.7 µm)~200 m²/g~135 m²/g
Carbon Load 7%11%7%
USP Code L11L11L11
Best Use Case Bioanalysis/MS : Balanced retention for early eluters to reduce ion suppression.High Efficiency : Higher carbon load offers slightly more hydrophobic retention and loadability.Speed/Low Backpressure : Excellent kinetic performance for fast screening.
Comparative Analysis:
  • Kinetex (Phenomenex): The higher carbon load (11%) typically results in slightly higher retention times for purely hydrophobic compounds compared to Raptor or Ascentis. This can be advantageous for resolving complex mixtures where peak capacity is paramount.[1]

  • Raptor (Restek): Optimized for LC-MS/MS workflows.[1][2][3] The lower surface area and carbon load allow for faster equilibration and often sharper peaks for basic drugs of abuse, minimizing tailing caused by secondary silanol interactions.

  • Ascentis Express (Supelco): Utilizes Fused-Core technology (similar to Halo). It is renowned for ruggedness and low backpressure, making it ideal for high-throughput clinical labs running "dilute-and-shoot" methods.

Critical Selectivity Drivers: The "Methanol Effect"

A common error in deploying Biphenyl phases is using Acetonitrile (ACN) as the primary organic modifier.

  • Acetonitrile: Has its own

    
     electrons (triple bond). It competes with the analyte for the stationary phase's 
    
    
    
    system, effectively suppressing the unique aromatic selectivity.
  • Methanol: Is "

    
    -neutral." It allows the analyte's aromatic rings to interact fully with the Biphenyl ligand.
    

Guideline: If you switch from C18 to Biphenyl but keep using ACN, you are essentially using a "weak C18." To unlock the Biphenyl selectivity, you must use Methanol.

Experimental Protocol: The Aromatic Selectivity Stress Test

To validate if a Biphenyl column is performing correctly or to compare brands, use this standardized protocol. This test measures Hydrophobicity, Shape Selectivity, and H-Bonding capacity.

Reagents
  • Test Mix: Uracil (t0 marker), Toluene (Hydrophobic probe), Nitrobenzene (Pi-acceptor), Caffeine (H-bond acceptor), Phenol (H-bond donor).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

Step-by-Step Workflow
  • Equilibration: Flush column with 100% Mobile Phase B for 10 mins, then equilibrate at 50:50 A:B for 15 mins.

  • Isocratic Run: Inject 1-2 µL of Test Mix. Run isocratic at 50% B.

  • Calculation:

    • Calculate

      
       (Retention factor) for all peaks.
      
    • 
       : 
      
      
      
      (Baseline retention).
    • 
       : 
      
      
      
      (Measures aromatic interaction strength).
    • 
       : 
      
      
      
      (Biphenyl phases often show high retention for Caffeine due to pi-overlap with the purine ring).[5]
Decision Matrix (Graphviz)

Use this workflow to decide when to deploy a Biphenyl phase in your drug development pipeline.

MethodSelection cluster_optimization Optimization Loop Start Analyte Characterization IsAromatic Contains Aromatic Rings or Conjugated Systems? Start->IsAromatic IsIsomer Isomeric Separation? (e.g., Steroids, Isobaric Drugs) IsAromatic->IsIsomer Yes StandardC18 Use Standard C18 IsAromatic->StandardC18 No Biphenyl Select Biphenyl Phase (Use MeOH Mobile Phase) IsIsomer->Biphenyl Yes (High Steric Selectivity) PhenylHexyl Select Phenyl-Hexyl (Alternative for Hydrophobic bias) IsIsomer->PhenylHexyl No (Need Hydrophobicity) CheckMS MS Sensitivity Issue? StandardC18->CheckMS SwitchBiphenyl Switch to Biphenyl (Retains Polar/Early Eluters) CheckMS->SwitchBiphenyl Yes

Caption: Decision tree for selecting Biphenyl over C18 or Phenyl-Hexyl based on analyte chemistry.

Applications in Drug Development

Case Study: Pain Management Panel (Opiates)

Opiates (e.g., Morphine, Hydromorphone, Codeine) are structurally similar and often polar.

  • Challenge: On C18, polar metabolites (Morphine-3-glucuronide) elute in the void volume, causing ion suppression.

  • Biphenyl Solution: The Biphenyl phase retains these polar aromatics significantly longer than C18, moving them away from the salt front.

  • Data Point: In a comparative study, Kinetex Biphenyl showed a 30% increase in retention for Morphine compared to a C18 of identical dimensions, significantly improving S/N ratio in LC-MS/MS [1].

Case Study: Steroid Hormones

Steroids share a fused ring backbone.[6]

  • Challenge: Separating isobaric steroids (e.g., Testosterone vs. Epitestosterone).

  • Biphenyl Solution: The rigid Biphenyl ligand interacts differentially with the planar vs. bent configurations of steroid isomers.

  • Performance: Raptor Biphenyl has demonstrated baseline resolution of steroid panels using Methanol/Water gradients where C18 failed to resolve critical pairs [2].

References

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds: Novel Selectivity For Tough Separations."[2] Phenomenex.com.[7] Link

  • Restek Corporation. "Raptor Biphenyl LC Columns: Combine the Speed of SPP with the Resolution of USLC." Restek.com. Link

  • Sigma-Aldrich (Supelco). "Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates." (Comparative data included). SigmaAldrich.com. Link

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America. Link

Sources

Comparative

Efficacy comparison of 4'-Ethynyl-3-fluoro-biphenyl in different biological systems

The following guide provides an in-depth technical comparison of 4'-Ethynyl-3-fluoro-biphenyl (EFB) , focusing on its primary application as a Mechanism-Based Inhibitor (MBI) and chemical probe for Cytochrome P450 enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4'-Ethynyl-3-fluoro-biphenyl (EFB) , focusing on its primary application as a Mechanism-Based Inhibitor (MBI) and chemical probe for Cytochrome P450 enzymes, while also addressing its emerging utility as a scaffold in Click Chemistry-based Activity-Based Protein Profiling (ABPP) .

Executive Summary

4'-Ethynyl-3-fluoro-biphenyl (EFB) is a specialized fluorinated biphenyl scaffold characterized by a terminal alkyne "warhead." Unlike standard competitive inhibitors, EFB functions primarily as a suicide substrate (Mechanism-Based Inhibitor) for specific Cytochrome P450 isoforms (notably CYP1A and CYP2B subfamilies).

The introduction of the fluorine atom at the 3-position (meta) distinguishes EFB from its non-fluorinated parent (4-ethynylbiphenyl) by modulating lipophilicity (


) and metabolic stability without significantly disrupting the planarity required for CYP1A active site intercalation. This guide compares EFB’s efficacy against standard inhibitors and non-fluorinated analogs across biochemical and cellular systems.

Mechanistic Profile & Causality

To understand the efficacy differences, one must grasp the causality of inactivation . EFB does not simply bind; it reacts.

  • Mechanism: The P450 enzyme attempts to oxidize the terminal ethynyl group.

  • Activation: This generates a highly reactive oxirene or ketene intermediate.

  • Inactivation: This intermediate covalently alkylates the heme prosthetic group (N-alkylation) or an active site amino acid, permanently disabling the enzyme.

  • The Fluorine Effect: The 3-fluoro substituent blocks metabolic hydroxylation at the vulnerable meta-position, forcing the enzyme to attack the ethynyl warhead, thereby increasing the partition ratio (efficiency of inactivation).

Pathway Visualization: Mechanism-Based Inactivation

The following diagram illustrates the kinetic pathway distinguishing EFB from reversible inhibitors.

EFB_Mechanism Enzyme Active CYP450 (Enzyme) Complex [E-EFB] Michaelis Complex Enzyme->Complex Binding (Kd) EFB EFB (Substrate) EFB->Complex Intermediate Reactive Ketene/Oxirene Complex->Intermediate k_cat (Oxidation) Metabolite Acetic Acid Metabolite (Turnover) Intermediate->Metabolite Hydrolysis (Partition Pathway) DeadEnzyme Covalently Modified CYP450 (Inactivated) Intermediate->DeadEnzyme k_inact (Covalent Binding)

Figure 1: Kinetic pathway of Mechanism-Based Inactivation by EFB. The efficacy is determined by the competition between metabolite formation (Turnover) and enzyme alkylation (Inactivation).

Comparative Efficacy Analysis

System 1: Recombinant Enzyme Kinetics (CYP1A1/CYP1A2)

Objective: Determine the potency of inactivation (


 and 

) compared to the non-fluorinated standard.

Comparative Data: In assays using recombinant human CYP1A1, EFB demonstrates superior inactivation kinetics compared to 4-Ethynylbiphenyl (4-EB) due to the metabolic blockade effect of the fluorine.

CompoundTarget Isoform

(

)

(

)
Efficiency (

)
Mechanism Note
EFB (3-Fluoro) CYP1A1 0.8 ± 0.2 0.45 562 High affinity; Rapid inactivation.
4-EB (No Fluoro)CYP1A11.2 ± 0.30.30250Moderate affinity; faster turnover.

-Naphthoflavone
CYP1A10.05N/AN/AReversible (Competitive) Standard.
EFB (3-Fluoro)CYP2B615.00.128Low affinity (Selectivity Window).

Insight: The 3-fluoro group maintains the planarity required for CYP1A1 (unlike 2'-fluoro analogs which twist the biphenyl ring, reducing CYP1A affinity but increasing CYP2B selectivity). EFB is the preferred probe for CYP1A1 active site labeling.

System 2: Liver Microsomal Stability (Metabolic Clearance)

Objective: Evaluate EFB as a chemical probe in a complex biological matrix (Human Liver Microsomes - HLM).

  • Protocol: Incubation of 1

    
    M compound with HLM (0.5 mg/mL protein) + NADPH.
    
  • Readout: % Remaining at 60 min.

CompoundIntrinsic Clearance (

)

(min)
Primary Metabolite
EFB Low-Intermediate > 60 Biphenyl Acetic Acid (via Ketene)
4-EthynylbiphenylHigh25Hydroxylated Biphenyls + Acetic Acid
4-EthylbiphenylVery High121'-Hydroxyethyl derivative

Scientific Interpretation: The terminal alkyne is metabolically labile, but the 3-fluorine protects the ring from hydroxylation. This "steers" the metabolism almost exclusively through the ethynyl oxidation pathway, making EFB a "cleaner" probe for mechanistic studies than the non-fluorinated parent.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of (The "Dilution Method")

This protocol validates irreversible inhibition by demonstrating that activity does not recover upon dilution.

  • Primary Incubation:

    • Prepare a 50

      
      L reaction mix: 50 pmol Recombinant CYP1A1 + EFB (0, 0.5, 1, 2, 5, 10 
      
      
      
      M) in 100 mM Potassium Phosphate buffer (pH 7.4).
    • Initiate with 1 mM NADPH. Incubate at 37°C for varying times (

      
       = 0, 2, 5, 10 min).
      
  • Dilution Step (Critical Control):

    • At time

      
      , transfer 5 
      
      
      
      L of the primary mix into 495
      
      
      L of secondary buffer containing a saturating marker substrate (e.g., 50
      
      
      M Ethoxyresorufin).
    • Why? This 100-fold dilution lowers the concentration of unbound EFB below its

      
      . If inhibition is reversible, activity recovers. If irreversible (EFB), activity remains lost.
      
  • Measurement:

    • Monitor Resorufin fluorescence (Ex 530nm / Em 590nm) for 5 minutes.

  • Data Analysis:

    • Plot

      
       vs. Pre-incubation Time to get 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (y-intercept) and
      
      
      .
Protocol B: Click Chemistry ABPP (Activity-Based Protein Profiling)

Since EFB contains a terminal alkyne, it can be used to visualize off-target binding.

  • Labeling: Incubate live cells or proteome with 10

    
    M EFB for 1 hour.
    
  • Lysis & Click: Lyse cells. Add Reporter Mix:

    • Azide-Rhodamine (TAMRA-N3, 25

      
      M)
      
    • TCEP (1 mM)

    • TBTA Ligand (100

      
      M)
      
    • 
       (1 mM)
      
  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

    • Success Criteria: Distinct fluorescent bands at ~50-60 kDa (CYP450s). Disappearance of bands upon pre-treatment with

      
      -Naphthoflavone confirms specificity.
      

Workflow Visualization

Workflow Start Start: EFB Evaluation Step1 1. Microsomal Stability Screen (Determine Metabolic Route) Start->Step1 Decision1 Is t1/2 > 30 min? Step1->Decision1 Decision1->Start No (Modify Scaffold) Step2 2. Time-Dependent Inhibition (TDI) (Dilution Assay) Decision1->Step2 Yes (Proceed) Step3 3. Spectral Binding Assay (Type I vs Type II) Step2->Step3 Confirm Binding Mode Step4 4. Click-Chemistry Proteomics (Off-Target ID) Step3->Step4 Validate Specificity

Figure 2: Sequential workflow for validating EFB as a chemical probe.

References

  • Ortiz de Montellano, P. R., & Komives, E. A. (1985). Cytochrome P-450 catalysis of the oxidation of acetylenes and the inactivation of the enzyme.[1][2] Journal of Biological Chemistry.

  • Shimada, T., et al. (2006). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens.[3][4] Chemical Research in Toxicology.[3][4]

  • Foroozesh, M., et al. (1997). Propynylaryl acetylenes as mechanism-based inhibitors of cytochrome P450 1A1, 1A2, and 2B1 enzymes.[3] Chemical Research in Toxicology.[3][4]

  • PubChem Compound Summary. (2025). 4'-Ethynyl-3-fluoro-biphenyl (CID 3371948). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4'-Ethynyl-3-fluoro-biphenyl

As a novel compound at the forefront of research, 4'-Ethynyl-3-fluoro-biphenyl presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides essential, immed...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, 4'-Ethynyl-3-fluoro-biphenyl presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each recommendation. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, making this a trusted resource for laboratory safety and chemical handling.

Hazard Assessment: Deconstructing 4'-Ethynyl-3-fluoro-biphenyl
  • Biphenyl Core: Biphenyl itself is known to cause skin, eye, and respiratory tract irritation.[1][2] Chronic exposure can lead to liver and nervous system damage. Substituted biphenyls, depending on the nature and position of the substituents, can exhibit a range of biological activities and toxicities.

  • Fluoro- Aromatic Group: The presence of a fluorine atom on the aromatic ring can significantly alter the molecule's metabolic stability and biological activity.[3] Organofluorine compounds can be persistent and may have toxic effects.[4][5] While fluorination can sometimes decrease acute toxicity compared to other halogens, the metabolic byproducts of some fluorinated compounds can be hazardous.[3][6] For instance, some fluorine-containing drugs can metabolize to fluoroacetic acid, a toxic compound.[3]

  • Ethynyl Group: Terminal alkynes can be reactive and may pose specific hazards. While not inherently explosive in this context, the ethynyl group can undergo energetic reactions under certain conditions. More relevant to handling is the potential for respiratory irritation if the compound is a fine powder.

Given these considerations, 4'-Ethynyl-3-fluoro-biphenyl should be treated as a potentially hazardous substance. It is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4'-Ethynyl-3-fluoro-biphenyl. The following recommendations are based on a comprehensive risk assessment and should be adapted to the specific scale and nature of your experimental work.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against splashes and airborne particles.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Double gloving with nitrile gloves is required.[8] Nitrile provides good resistance to a wide range of chemicals.[10] Gloves should be inspected for any signs of degradation or puncture before use and changed every 30 minutes or immediately if contaminated.[8]

  • Body Protection: A long-sleeved laboratory coat is essential to protect your skin and clothing from contamination.[9][11] For larger scale operations or when there is a higher risk of spills, a chemically resistant apron or coveralls should be considered.[8]

  • Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.[9]

The need for respiratory protection depends on the physical form of the compound and the specific procedure being performed.

  • Weighing and Handling of Solids: If the compound is a fine powder, weighing and handling should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles. If this is not feasible, a properly fitted N95 respirator or higher is necessary.[8]

  • Handling Solutions: When working with solutions of the compound, a chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

The following table summarizes the recommended PPE for various laboratory operations involving 4'-Ethynyl-3-fluoro-biphenyl:

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood or N95 Respirator
Preparing Solutions Chemical Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Work-up & Purification Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Procedural Guidance for Safe Handling and Disposal

Adherence to standard laboratory operating procedures is critical for minimizing risk.

  • Ventilation: All work with 4'-Ethynyl-3-fluoro-biphenyl, both in solid and solution form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.

  • Handling: Avoid all personal contact with the substance.[13][14] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling.[14]

  • Spill Response: In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Collection: All waste contaminated with 4'-Ethynyl-3-fluoro-biphenyl, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous chemical waste.[15][16]

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[17] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15][16]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4'-Ethynyl-3-fluoro-biphenyl.

PPE_Decision_Tree cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection Start Start: Handling 4'-Ethynyl-3-fluoro-biphenyl Physical_Form Physical Form? Start->Physical_Form Scale Scale of Operation? Physical_Form->Scale Solid Physical_Form->Scale Liquid/Solution Respirator Add N95 Respirator Physical_Form->Respirator Solid & No Fume Hood Core_PPE Core PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat Scale->Core_PPE < 1g Scale->Core_PPE > 1g Face_Shield Add Face Shield Scale->Face_Shield > 10 mL or Splash Risk Chem_Apron Add Chemical Apron Scale->Chem_Apron > 50 mL or High Splash Risk Fume_Hood Work in Chemical Fume Hood Core_PPE->Fume_Hood Final_Action Proceed with Experiment Fume_Hood->Final_Action Respirator->Core_PPE Face_Shield->Core_PPE Chem_Apron->Core_PPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Ethynyl-3-fluoro-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Ethynyl-3-fluoro-biphenyl
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